3-fluoro-2-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66946-82-5 |
|---|---|
Molecular Formula |
C9H8FN |
Molecular Weight |
149.16 g/mol |
IUPAC Name |
3-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H8FN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |
InChI Key |
IIPVOCGAPMWTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-fluoro-2-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the fluorinated heterocyclic compound, 3-fluoro-2-methyl-1H-indole. This molecule is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive overview of a primary synthetic route, detailed experimental protocols, and characterization data.
Introduction
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery. The indole scaffold is a privileged structure found in numerous pharmaceuticals. The targeted synthesis of this compound offers a valuable building block for the development of novel therapeutics. The primary synthetic approach detailed in this guide is the direct electrophilic fluorination of 2-methyl-1H-indole. This method is advantageous due to its atom economy and the commercial availability of the starting material.
Synthetic Pathway: Electrophilic Fluorination
The most direct route to this compound is the electrophilic fluorination of 2-methyl-1H-indole. The indole nucleus is electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™.[1][2] These reagents act as a source of "F+" and can selectively fluorinate a variety of substrates under relatively mild conditions.[3][4]
The general transformation is depicted below:
Figure 1: General scheme for the electrophilic fluorination of 2-methyl-1H-indole.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound via electrophilic fluorination using Selectfluor™.
Materials:
-
2-methyl-1H-indole
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
The following diagram illustrates the experimental workflow:
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Data Presentation
The following table summarizes the expected quantitative and qualitative data for the synthesis and characterization of this compound.
| Parameter | Expected Value |
| Molecular Formula | C₉H₈FN |
| Molecular Weight | 149.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% (typical for electrophilic fluorination of indoles) |
| Melting Point | Not widely reported, expected to be in the range of 80-100 °C based on related isomers. For instance, 5-fluoro-3-methyl-1H-indole has a melting point of 79-80 °C.[5] |
| ¹H NMR (CDCl₃, 500 MHz) | Predicted δ (ppm): 7.9 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 2.3 (d, JHF ≈ 2-3 Hz, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 125 MHz) | Predicted δ (ppm): 145-135 (C-F, d, ¹JCF ≈ 230-240 Hz), 130-110 (aromatic carbons), 10 (CH₃). |
| ¹⁹F NMR (CDCl₃, 470 MHz) | Predicted δ (ppm): -120 to -140 (relative to CFCl₃). For comparison, the ¹⁹F NMR shift for 6-fluoro-3-methyl-1H-indole is -121.75 ppm.[5] |
| Mass Spectrometry (EI) | m/z (%): 149 (M⁺), 134 (M⁺ - CH₃), 121 (M⁺ - F). |
Note: Predicted NMR data is based on the analysis of structurally similar compounds, such as 5- and 6-fluoro-3-methyl-1H-indole, and general principles of NMR spectroscopy.[5]
Alternative Synthetic Route: Fischer Indole Synthesis
An alternative, classical approach to indole synthesis is the Fischer indole synthesis.[6] This method involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of this compound, this would likely involve the reaction of a (fluorophenyl)hydrazine with acetone, followed by cyclization. The choice of a specific fluorophenylhydrazine would determine the position of the fluorine atom on the benzene ring of the indole.
The logical relationship for a potential Fischer indole synthesis of a fluoro-2-methyl-indole is outlined below:
Figure 3: Logical flow for the Fischer indole synthesis of a fluoro-2-methyl-indole.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound, a valuable compound for pharmaceutical research and development. The primary described method, electrophilic fluorination of 2-methyl-1H-indole, represents a modern and direct approach. The provided experimental protocol, along with the expected data, serves as a comprehensive resource for chemists in the field. The alternative Fischer indole synthesis route is also presented as a viable classical method. The successful synthesis and characterization of this molecule will enable further exploration of its potential in various drug discovery programs.
References
Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 3-fluoro-2-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific isomer, this document includes predicted values from computational models and data from closely related structural analogs to offer insights for researchers in drug discovery and development. The guide also outlines a general synthetic approach and discusses the potential biological relevance of fluorinated indoles in the context of common signaling pathways.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of indole derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a specific isomer whose detailed experimental characterization is not extensively reported in publicly available literature. This guide aims to consolidate the known and predicted data to facilitate further research and application of this compound.
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are scarce. The following tables present a combination of predicted values and experimental data for closely related isomers to provide an estimated profile of the target compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₈FN | - |
| Molecular Weight | 149.17 g/mol | - |
| pKa | Data not available | - |
| logP | 2.6 | ChemSpider |
| Water Solubility | Data not available | - |
Note: Predicted values are computationally generated and should be confirmed by experimental methods.
Table 2: Experimental Physicochemical Properties of Related Isomers
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 5-fluoro-3-methylindole | 83.0 - 87.0 | 269.2 |
| 6-fluoro-2-methyl-1H-indole | 100 | 269.2 |
| 2-methylindole | 59.0 - 61.0 | 271.0 - 273.0 |
This data is provided for comparative purposes to estimate the properties of this compound.
Synthesis Methodology
Generalized Fischer Indole Synthesis for this compound
The synthesis would likely involve the reaction of a (fluorophenyl)hydrazine with a suitable ketone, in this case, propan-2-one, under acidic conditions. The selection of the appropriate fluorophenylhydrazine isomer is critical to achieving the desired 3-fluoro substitution pattern on the indole ring.
Experimental Workflow: Generalized Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer indole synthesis.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not well-documented, many indole derivatives are known to interact with various biological targets, including receptors, enzymes, and ion channels. A significant number of indole-containing compounds act as modulators of serotonin (5-HT) receptors.
Given the structural similarity of the indole core to serotonin, it is plausible that this compound could interact with serotonin receptors. The following diagram illustrates a simplified, representative signaling pathway for the 5-HT₂A receptor, a common target for indole derivatives.
Representative Signaling Pathway: 5-HT₂A Receptor Activation
Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.
Conclusion
This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is currently lacking, predictive models and data from related isomers provide a useful starting point for researchers. The generalized synthetic and signaling pathway information presented in this guide is intended to support further investigation into the properties and applications of this and other fluorinated indole derivatives. Experimental validation of the predicted properties and biological activities is highly recommended.
A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated indole scaffolds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity. This technical guide presents a summary of the spectroscopic data for key fluorinated 2-methyl-1H-indole isomers, alongside general experimental protocols for their synthesis and characterization.
Spectroscopic Data of Fluorinated 2-Methyl-1H-Indole Isomers
The following tables summarize the available NMR data for positional isomers of fluoro-2-methyl-1H-indole.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Fluoro-2-methyl-1H-indole | CDCl₃ | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) |
| 6-Fluoro-2-methyl-1H-indole | CDCl₃ | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H) |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Fluoro-2-methyl-1H-indole | CDCl₃ | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 |
| 6-Fluoro-2-methyl-1H-indole | CDCl₃ | 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 |
¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Fluoro-2-methyl-1H-indole | CDCl₃ | -125.24 |
| 6-Fluoro-2-methyl-1H-indole | CDCl₃ | -121.75 |
Note: Data for isomers is presented as a reference. Specific data for 3-fluoro-2-methyl-1H-indole was not found.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of fluorinated indole derivatives, based on common laboratory practices.
General Synthesis of Fluorinated 2-Methylindoles
A common route to synthesize fluorinated methylindoles is through the Fischer indole synthesis. The general workflow involves the reaction of a fluorinated phenylhydrazine with a ketone, followed by cyclization.
Caption: General Fischer Indole Synthesis Workflow.
Protocol:
-
Hydrazone Formation: A solution of the appropriately fluorinated phenylhydrazine hydrochloride is prepared in a suitable solvent such as ethanol. An equimolar amount of 2-butanone (or other appropriate ketone) is added, and the mixture is heated to reflux for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: After cooling, the cyclizing agent (e.g., a Brønsted or Lewis acid such as polyphosphoric acid or zinc chloride) is added, and the mixture is heated, often to temperatures exceeding 100 °C, for several hours.
-
Workup and Purification: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: ~5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse programs are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of the synthesized compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
This guide provides a foundational understanding of the spectroscopic characteristics of fluorinated 2-methylindoles, leveraging data from closely related isomers to inform future research and synthesis efforts in the absence of specific data for this compound.
In-Depth Technical Guide: 3-Fluoro-2-methyl-1H-indole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-fluoro-2-methyl-1H-indole derivatives and their analogs, focusing on their synthesis, biological activity, and mechanisms of action. This class of compounds holds significant promise in the field of drug discovery, particularly in oncology. The introduction of a fluorine atom to the indole scaffold can significantly enhance biological activity and pharmacokinetic properties.
Synthesis of Fluorinated Indole Derivatives
The synthesis of fluorinated indole derivatives can be achieved through various methods. A common approach involves the electrophilic fluorination of the indole ring. For instance, the treatment of 3-substituted indoles with a fluorinating agent like Selectfluor™ in an acetonitrile/water mixture can yield 3-fluorooxindoles. Another method involves the dearomative electrophilic fluorination of 2-methyl-indoles to produce 3,3-difluoroindolines.
A general synthetic pathway to obtain 3-fluoro-indole-2-carbonyl compounds involves the fluorinative oxidation of 3-hydro-indole-2-alcohol compounds using a fluorinating reagent. This method is advantageous due to its mild reaction conditions and high yields.
Biological Activity and Therapeutic Potential
Indole derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The incorporation of fluorine into the indole nucleus is a strategic approach to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to enhanced biological activity[3].
Anticancer Activity
Numerous studies have highlighted the potential of fluorinated indole derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key enzymes involved in cancer progression like topoisomerase II and lysine-specific demethylase 1 (LSD1).
While specific data for this compound derivatives is limited in the public domain, the broader class of fluorinated indoles and related heterocyclic compounds has shown significant promise. The following table summarizes the cytotoxic activity of some of these related compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indolylsuccinimide Analog | HT-29 (Colon Cancer) | 0.02 | [1] |
| Indolylsuccinimide Analog | HepG2 (Liver Cancer) | 0.8 | [1] |
| Indolylsuccinimide Analog | A549 (Lung Cancer) | 1.5 | [1] |
| Indole-1,2,4-triazole Hybrid | Hep-G2 (Liver Cancer) | 55.40 | [4] |
Mechanism of Action: Induction of Apoptosis
A key mechanism through which many anticancer agents, including indole derivatives, exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway. Pro-apoptotic members, such as Bax, promote the release of cytochrome c, while anti-apoptotic members, like Bcl-2 itself, inhibit this process. The ratio of Bax to Bcl-2 is a critical determinant of cell fate[5][6][7][8]. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase, caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.
The following diagram illustrates the key events in the apoptotic signaling pathway.
Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of anticancer compounds.
Synthesis of this compound (General Procedure)
-
Materials: 2-methyl-1H-indole, N-Fluorobenzenesulfonimide (NFSI), appropriate solvent (e.g., acetonitrile), and other necessary reagents.
-
Procedure:
-
Dissolve 2-methyl-1H-indole in the chosen solvent in a reaction flask.
-
Slowly add a solution of NFSI in the same solvent to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography to obtain the desired this compound.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Workflow:
Caption: A workflow diagram for the MTT cell viability assay.
-
Detailed Protocol:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C[9].
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only)[9].
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9].
-
Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[9].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[10].
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
-
Caspase Activity Assay
Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific caspase substrates.
-
Workflow:
Caption: A workflow diagram for a caspase activity assay.
-
Detailed Protocol (Colorimetric Caspase-3 Assay):
-
Induce apoptosis in cells by treating them with the test compound. Include an untreated control group[11].
-
Harvest the cells and resuspend them in chilled cell lysis buffer. Incubate on ice for 15 minutes[11].
-
Centrifuge the cell lysate to pellet the debris and collect the supernatant containing the cytosolic extract[11].
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well and adjust the volume with cell lysis buffer[11].
-
Add assay buffer containing DTT to each sample[11].
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and incubate at 37°C for 1-2 hours[11].
-
Read the absorbance at 400-405 nm in a microplate reader.
-
Calculate the fold increase in caspase-3 activity compared to the untreated control after subtracting the background reading[11].
-
Conclusion
This compound derivatives and their analogs represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their synthesis is accessible through modern fluorination techniques, and they exhibit potent biological activities, primarily through the induction of apoptosis. Further research into the specific molecular targets and optimization of the lead compounds will be crucial for translating their therapeutic potential into clinical applications. This guide provides a foundational understanding and practical protocols for researchers entering this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. jms.mabjournal.com [jms.mabjournal.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. immunoway.com.cn [immunoway.com.cn]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure of indole derivatives, with a specific focus on the anticipated crystal structure of 3-fluoro-2-methyl-1H-indole. While a specific crystallographic report for this compound is not publicly available at the time of this publication, this document outlines the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of closely related fluorinated indole compounds. The presented data for a structurally similar molecule serves as a valuable reference for researchers working on the crystallographic analysis of novel indole derivatives.
Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of these molecules, making the precise determination of their three-dimensional structure crucial for understanding structure-activity relationships and for rational drug design.
Representative Crystallographic Data of a Related Compound
In the absence of specific crystallographic data for this compound, the following table summarizes the crystallographic data for a closely related compound, 2-(4-Fluorophenyl)-3-methyl-1H-indole.[1] This data provides a practical example of the crystallographic parameters that would be determined for the target compound.
| Parameter | 2-(4-Fluorophenyl)-3-methyl-1H-indole |
| Empirical Formula | C₁₅H₁₂FN |
| Formula Weight | 225.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 7.790 (3) |
| b (Å) | 17.125 (6) |
| c (Å) | 8.811 (4) |
| α (°) | 90 |
| β (°) | 110.274 (9) |
| γ (°) | 90 |
| Volume (ų) | 1102.7 (8) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.357 |
Experimental Protocols
The determination of the crystal structure of a small organic molecule like this compound involves a multi-step process, from the synthesis of the compound to the final refinement of the crystal structure. The following sections detail the typical experimental methodologies.
The synthesis of fluorinated indoles can be achieved through various established organic chemistry methods. For instance, a common route involves the electrophilic fluorination of a 2-methylindole precursor.
A representative synthesis and crystallization procedure for a fluorinated indole derivative is as follows:
-
Synthesis: A suspension of the appropriate starting materials is refluxed in a suitable solvent (e.g., dry toluene) for several hours.[1]
-
Purification: After cooling to room temperature, the solvent is removed under vacuum. The resulting residue is then purified by silica gel column chromatography using an appropriate eluent, such as dichloromethane.[1]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system.[2][3] A common technique is the diffusion of a non-polar solvent (e.g., hexane) into a solution of the compound in a more polar solvent (e.g., dichloromethane) over several days at room temperature.[1]
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data to determine the arrangement of atoms within the crystal lattice.
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head, typically using a cryo-loop and cryo-protectant oil, and placed in a stream of cold nitrogen gas (e.g., 120 K or 170 K) to minimize thermal vibrations and potential crystal degradation.[4]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector, such as a CCD or CMOS detector. Data is collected over a range of crystal orientations.[3]
-
Data Reduction: The raw diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted. The unit cell parameters are also determined during this step.[3]
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][3] The final structure is validated using various crystallographic metrics.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.
References
In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole
A Review of Current Knowledge and Inferred Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The indole scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives are of significant interest. Understanding the thermal stability of these compounds, such as 3-fluoro-2-methyl-1H-indole, is critical for drug development, formulation, and manufacturing processes, as it dictates storage conditions, shelf-life, and potential degradation pathways under thermal stress.
Generally, the introduction of a fluorine atom is known to enhance the thermal stability of organic compounds.[1] This is attributed to the high bond energy of the C-F bond. For indole derivatives, fluorination can influence the electron density of the aromatic system, which in turn can affect its reactivity and stability.
Inferred Thermal Stability and Decomposition Profile
While specific data for this compound is absent, we can infer its likely thermal behavior. The presence of the fluoro group at the 3-position and a methyl group at the 2-position will influence the molecule's stability. The thermal decomposition of indole and its derivatives can proceed through various complex pathways, including ring opening, fragmentation, and polymerization.
A hypothetical decomposition workflow for analyzing a compound like this compound is presented below. This workflow outlines the logical steps a researcher would take to characterize its thermal properties.
Illustrative Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for assessing the thermal stability of a compound like this compound. These are standard methods in the field of materials science and pharmaceutical development.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of finely ground this compound is placed in an alumina or platinum crucible.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Collection: The mass of the sample is recorded continuously as a function of temperature. The resulting data is plotted as a TGA curve (mass % vs. temperature). The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to detect any endothermic or exothermic transitions, such as phase changes or decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: A nitrogen atmosphere is maintained at a flow rate of 20-50 mL/min.
-
Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected melting and decomposition points at a controlled rate, typically 10 °C/min.
-
Data Collection: The difference in heat flow to the sample and reference is measured as a function of temperature. The resulting DSC thermogram shows peaks corresponding to thermal events.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the aforementioned analyses.
Table 1: Hypothetical Thermal Properties of this compound
| Parameter | Value | Method |
| Melting Point (Tm) | Not Available | DSC |
| Onset Decomposition Temperature (Tonset) | Not Available | TGA |
| Temperature of Maximum Decomposition Rate (Tpeak) | Not Available | DTG |
| Residual Mass at 600 °C | Not Available | TGA |
Table 2: Hypothetical TGA Data for this compound under Inert Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Major Gaseous Products (Inferred) |
| Tonset - Tpeak | Not Available | HF, CH4, HCN, smaller indole fragments |
| > Tpeak | Not Available | Aromatic fragments, polymerized residue |
Potential Decomposition Pathway
The decomposition of this compound would likely be initiated by the cleavage of the weakest bonds in the molecule under thermal stress. A plausible, though unconfirmed, decomposition signaling pathway could involve the initial loss of the methyl or fluoro substituents, followed by the fragmentation of the indole ring.
References
An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-fluoro-2-methyl-1H-indole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound is a substituted indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The introduction of a fluorine atom at the 3-position and a methyl group at the 2-position can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Understanding the solubility of this compound is critical for its application in drug discovery, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening.
Predicted Solubility Profile
Based on the general principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the indole nitrogen provides a site for hydrogen bonding, while the fluorination can modulate the electronic properties and intermolecular interactions. The methyl group contributes to the overall lipophilicity of the molecule.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions. | |
| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate dissolution of the indole. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent. |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility. | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure. |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents. This method is considered the gold standard for its reliability and accuracy.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 2: Template for Quantitative Solubility Data of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value |
| Acetonitrile (ACN) | Experimental Value | Calculated Value |
| Methanol (MeOH) | Experimental Value | Calculated Value |
| Ethanol (EtOH) | Experimental Value | Calculated Value |
| Dichloromethane (DCM) | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Hexanes | Experimental Value | Calculated Value |
Conclusion
In Silico Screening of 3-Fluoro-2-methyl-1H-indole Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine and methyl groups can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making 3-fluoro-2-methyl-1H-indole an intriguing core for novel drug discovery. This technical guide provides a comprehensive overview of the in silico screening of derivatives of this scaffold, outlining potential therapeutic targets, detailing computational methodologies, and presenting data for analogous compounds to guide future research. While specific in silico data for this compound derivatives is not extensively available in public literature, this guide extrapolates from closely related fluorinated and methylated indole compounds to provide a foundational framework for their investigation as potential inhibitors of key cancer-related proteins such as VEGFR-2, Aurora Kinase, and Topoisomerase II.
Introduction: The Rationale for Fluorinating and Methylating the Indole Scaffold
The indole ring system is a cornerstone of many biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. The addition of a fluorine atom at the 3-position and a methyl group at the 2-position of the indole ring can confer several advantageous properties:
-
Fluorine's Influence: The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and enhance binding affinity through the formation of hydrogen bonds and other non-covalent interactions. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of a drug candidate by blocking sites of oxidative metabolism.
-
Methyl Group's Contribution: The methyl group at the 2-position can provide steric bulk, influencing the molecule's orientation within a binding pocket and potentially enhancing selectivity for a particular target. It can also contribute to hydrophobic interactions, which are often crucial for potent ligand-protein binding.
Given these potential benefits, the this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology.
Potential Therapeutic Targets for this compound Derivatives
Based on the known biological activities of various indole derivatives, several key protein targets have been identified as relevant for the in silico screening of this novel scaffold. These include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.
-
Aurora Kinases (A and B): A family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive targets for the development of novel antimitotic agents.
-
Topoisomerase II: An enzyme that plays a crucial role in managing DNA topology during replication and transcription. Inhibiting this enzyme leads to DNA damage and apoptosis in rapidly dividing cancer cells.
In Silico Screening Workflow
A typical in silico screening workflow for the evaluation of this compound derivatives against these targets would involve several key steps, as illustrated in the following diagram:
Caption: A generalized workflow for the in silico screening of novel compounds.
Data Presentation: In Silico Data for Structurally Related Indole Derivatives
Table 1: Molecular Docking of Indole Derivatives against VEGFR-2
| Compound Class | Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Indole-based | 18b | - | Glu885, Asp1046 | [1] |
| 1H-indole | 7 | - | Cys917, Arg1049, Glu883, Asp1044 | [2] |
| Oxindole | - | - | - | [3] |
Note: Specific docking scores were not provided in the abstracts, but the compounds were identified as potent inhibitors based on these scores.
Table 2: Molecular Docking of Indole and Related Heterocycles against Aurora Kinases
| Compound Class | Kinase Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2-(thiophen-2-yl) quinazoline | Aurora A | -7.99 | Ala213, Lys162, Glu211, Val147 | [4] |
| Azaindole | Aurora B | - | - | [5] |
| Pyrrole-indolin-2-ones | Aurora A | - | - | [6] |
| Fluoro flavone analogues | Aurora B | -9.153 to -10.287 | Pro158 | [7] |
Table 3: Inhibition Data for Indole Derivatives against Topoisomerase II
| Compound Class | Derivative | Activity | Reference |
| 3-methyl-2-phenyl-1H-indole | 32 | GI50 < 5 µM | [8] |
| 3-methyl-2-phenyl-1H-indole | 33 | GI50 < 5 µM | [8] |
| Pyrazolo[1,5-a]indole | GS-2, -3, -4 | IC50 in the range of 10-30 µM | [9] |
| Pyrazolo[1,5-a]indole | GS-5 (dual inhibitor) | IC50 of approx. 10 µM for Topo I | [9] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for the core scaffold can be adapted from the dearomative electrophilic fluorination of 2-methylindoles.[10]
Materials:
-
2-methylindole
-
N-Fluorobenzenesulfonimide (NFSI)
-
Acetonitrile (MeCN)
-
Ammonium chloride (NH4Cl)
Procedure:
-
To a solution of 2-methylindole in acetonitrile, add N-Fluorobenzenesulfonimide (2.2 equivalents) and ammonium chloride (1 equivalent).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is expected to yield the 3,3-difluoroindoline bearing an exomethylidene.
-
Subsequent reduction and aromatization steps would be required to obtain the desired this compound. Further optimization of this step is necessary.
Molecular Docking Protocol
A generalized protocol for molecular docking using software such as AutoDock is described below.[4]
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., VEGFR-2, Aurora Kinase, Topoisomerase II) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
Ligand Preparation:
-
Draw the 3D structures of the this compound derivatives.
-
Assign Gasteiger partial charges and merge non-polar hydrogen atoms.
-
Set the rotatable bonds to allow for conformational flexibility during docking.
Docking and Analysis:
-
Generate grid maps for the defined binding site using a program like AutoGrid.
-
Perform the docking calculations to predict the binding poses and affinities of the ligands.
-
Analyze the results to identify the best-docked conformations and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Signaling Pathway Visualizations
Understanding the biological context of the target proteins is crucial for interpreting the results of in silico screening. The following diagrams illustrate the signaling pathways associated with the proposed targets.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.[3][11][12][13][14]
Aurora Kinase Signaling in Mitosis
Caption: Distinct roles of Aurora A and B kinases during mitosis.[1][15][16][17]
Mechanism of Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II leads to DNA damage and apoptosis.[2][18][19][20][21]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has outlined a comprehensive framework for the in silico screening of derivatives based on this core structure. By leveraging computational tools for molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can efficiently prioritize candidates for synthesis and in vitro testing. The data presented for analogous indole derivatives suggest that targets such as VEGFR-2, Aurora kinases, and Topoisomerase II are highly relevant for this scaffold. Future work should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation against these and other relevant biological targets. The integration of in silico and experimental approaches will be crucial for unlocking the full therapeutic potential of this promising class of molecules.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. INSILICO DISCOVERY OF HUMAN AURORA B KINASE INHIBITORS BY MOLECULAR DOCKING, PHARMACOPHORE VALIDATION AND ADMET STUDIES | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 6. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. apexbt.com [apexbt.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Topoisomerase - Wikipedia [en.wikipedia.org]
- 20. global.oup.com [global.oup.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Fluoro-2-methyl-1H-indole in Medicinal Chemistry
Introduction
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The indole scaffold is a privileged structure found in numerous natural products and synthetic drugs. Consequently, the strategic placement of a fluorine atom on the indole ring, as seen in 3-fluoro-2-methyl-1H-indole, presents a promising avenue for the development of novel therapeutic agents. This document provides an overview of the potential applications and synthetic considerations for this compound in drug discovery.
While specific biological data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines general methodologies and potential applications based on the broader class of fluorinated indole derivatives. Researchers can adapt these protocols to investigate the therapeutic potential of this compound.
Potential Therapeutic Applications
Derivatives of fluorinated indoles have shown promise in a variety of therapeutic areas. The incorporation of a fluorine atom at the 3-position of the indole ring can modulate the electron density and conformation of the molecule, potentially leading to selective interactions with biological targets.
1. Anticancer Activity:
Many indole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation. The this compound scaffold could serve as a core structure for the development of inhibitors of key oncogenic proteins. For instance, indole-based compounds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often dysregulated in various cancers.[1]
Logical Workflow for Anticancer Drug Discovery
Caption: Workflow for anticancer drug discovery using the this compound scaffold.
2. Kinase Inhibition:
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in numerous diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many kinase inhibitors. The unique electronic properties of the fluorine atom in this compound could be exploited to achieve selective inhibition of specific kinases.
3. Neurological Disorders:
Indole derivatives have been investigated for their potential in treating neurodegenerative diseases. The structural similarity of the indole core to endogenous neurotransmitters like serotonin allows for the design of compounds that can modulate neuronal signaling pathways.
Synthesis and Characterization
The synthesis of this compound can be approached through various methods developed for the fluorination of indoles. A common strategy involves the electrophilic fluorination of a pre-formed 2-methylindole scaffold.
General Synthetic Protocol: Electrophilic Fluorination
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-methyl-1H-indole
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., argon, nitrogen)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, TLC plates)
Procedure:
-
Dissolve 2-methyl-1H-indole in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction exothermicity.
-
Slowly add a solution of the electrophilic fluorinating agent in the same solvent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Biological Evaluation Protocols
Once synthesized and characterized, this compound and its derivatives can be subjected to a battery of biological assays to determine their therapeutic potential.
1. In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | R-group Modification | Cell Line | IC₅₀ (µM) |
| 3FMI-01 | -H | MCF-7 | >100 |
| 3FMI-02 | -[Substitution A] | MCF-7 | 15.2 ± 1.8 |
| 3FMI-03 | -[Substitution B] | MCF-7 | 8.5 ± 0.9 |
| 3FMI-01 | -H | A549 | >100 |
| 3FMI-02 | -[Substitution A] | A549 | 22.1 ± 2.5 |
| 3FMI-03 | -[Substitution B] | A549 | 12.7 ± 1.3 |
Signaling Pathway Analysis
Should a derivative of this compound show significant biological activity, further studies would be necessary to elucidate its mechanism of action, including the identification of the specific signaling pathways it modulates.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
While detailed, specific data for this compound in medicinal chemistry is currently limited in publicly accessible literature, the foundational principles of drug discovery and development provide a clear roadmap for its investigation. The protocols and conceptual frameworks outlined in these application notes offer a starting point for researchers to explore the synthesis, characterization, and biological evaluation of this and related fluorinated indole compounds. The unique structural and electronic properties imparted by the fluorine atom make this compound a molecule of interest for the development of novel therapeutics.
References
Application Notes and Protocols: 3-Fluoro-2-methyl-1H-indole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methyl-1H-indole is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom at the 3-position and a methyl group at the 2-position imparts unique electronic properties and steric hindrance, influencing the reactivity of the indole scaffold and the biological activity of its derivatives. The indole core is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potentially bioactive molecules.
Key Applications
Derivatives of this compound are promising candidates for the development of novel therapeutics. Key areas of application include:
-
Anti-inflammatory Agents: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] By functionalizing the nitrogen of this compound with various aryl or heteroaryl moieties, novel compounds with potential cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) inhibitory activity can be synthesized.[4]
-
Kinase Inhibitors: The indole scaffold serves as a template for the design of various kinase inhibitors, which are crucial in cancer therapy. The this compound core can be elaborated to target the ATP-binding site of kinases.
-
Serotonin Receptor Agonists/Antagonists: Indole derivatives are well-known modulators of serotonin (5-HT) receptors, playing a role in treating neurological disorders.[5][6][7] The unique substitution pattern of this compound can lead to derivatives with high affinity and selectivity for specific 5-HT receptor subtypes.[5]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for indole functionalization and can be adapted for this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound, a common step in diversifying the core structure.
Reaction Scheme:
Caption: Workflow for the N-alkylation of this compound.
Protocol 2: Palladium-Catalyzed C-H Arylation at the C7-Position
This protocol outlines a potential method for the direct C-H arylation of the this compound core, a powerful tool for creating complex molecules.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium pivalate (KPiv)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), PCy₃·HBF₄ (0.10 eq), and KPiv (2.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C7-arylated product.
Experimental Workflow for C-H Arylation:
Caption: Workflow for the Pd-catalyzed C-H arylation of this compound.
Data Presentation
The following table provides a template for summarizing quantitative data for newly synthesized derivatives of this compound. The data presented are hypothetical and for illustrative purposes only.
| Compound ID | R Group (N1-substituent) | Target | IC₅₀ (nM) | Reference |
| FM-001 | Methyl | COX-2 | 150 | N/A |
| FM-002 | Benzyl | COX-2 | 85 | N/A |
| FM-003 | 4-Fluorophenyl | Kinase X | 45 | N/A |
| FM-004 | 2-Pyridyl | 5-HT₂ₐ Receptor | 25 (Ki) | N/A |
Signaling Pathway
Derivatives of this compound designed as anti-inflammatory agents may act by inhibiting the cyclooxygenase (COX) pathway, thereby reducing the production of prostaglandins which are key mediators of inflammation.
Hypothetical COX Inhibition Pathway:
Caption: Inhibition of the COX pathway by a hypothetical this compound derivative.
Conclusion
This compound is a promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The synthetic protocols provided herein offer a foundation for the exploration of its chemical space. Further derivatization and biological evaluation are warranted to fully elucidate the potential of this scaffold in drug discovery.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psilocin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of 3-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indole scaffolds is a fundamental transformation in synthetic organic chemistry, providing access to a diverse array of compounds with significant biological activities. The introduction of an alkyl group at the nitrogen atom of the indole ring can profoundly influence the molecule's pharmacological properties, including receptor binding affinity, metabolic stability, and cell permeability. 3-fluoro-2-methyl-1H-indole is a valuable building block in medicinal chemistry, and its N-alkylation opens avenues for the development of novel therapeutic agents. The electron-withdrawing nature of the fluorine atom at the C3-position can influence the nucleophilicity of the indole nitrogen, potentially requiring specific reaction conditions for efficient N-alkylation.
These application notes provide detailed protocols for the N-alkylation of this compound using various bases and alkylating agents, enabling researchers to select the most suitable method for their specific synthetic needs.
General Considerations for N-Alkylation
The regioselectivity of indole alkylation (N- vs. C3-alkylation) is a critical aspect to control. Generally, the use of a strong base to generate the indole anion, followed by reaction with an electrophile, favors N-alkylation. The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF and THF being commonly employed. For indoles bearing electron-withdrawing groups, such as the 3-fluoro substituent, the acidity of the N-H proton is increased, which can facilitate deprotonation.
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol describes a general and robust method for the N-alkylation of this compound using sodium hydride as a strong base in dimethylformamide (DMF).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using Cesium Carbonate in Acetonitrile
This protocol utilizes a milder base, cesium carbonate, which can be advantageous for substrates sensitive to strong bases.
Materials:
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add the alkyl halide (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of indoles, which can be considered representative for this compound.
Table 1: N-Alkylation of Indoles using Sodium Hydride
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | DMF | rt | 4 | >95 |
| 2 | Ethyl Bromide | THF | rt | 6 | 92 |
| 3 | Benzyl Bromide | DMF | 0 to rt | 2 | 98 |
| 4 | Allyl Bromide | THF | 0 to rt | 3 | 94 |
Note: Yields are based on analogous indole systems and may vary for this compound.
Table 2: N-Alkylation of Indoles using Carbonate Bases
| Entry | Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Propyl Bromide | Acetonitrile | Reflux | 12 | 85 |
| 2 | K₂CO₃ | Benzyl Bromide | DMF | 80 | 8 | 88 |
| 3 | Cs₂CO₃ | Ethyl Iodide | DMF | 60 | 16 | 90 |
Note: Yields are based on analogous indole systems and may vary for this compound.
Mandatory Visualization
Experimental Workflow for N-Alkylation of this compound
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 3-fluoro-2-methyl-1H-indole. This valuable building block offers a strategic entry point for the synthesis of novel indole derivatives with potential applications in medicinal chemistry and materials science. The fluorine substituent at the 3-position can significantly influence the electronic properties and metabolic stability of the resulting compounds, making this scaffold particularly attractive for drug discovery programs.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, these reactions allow for the introduction of a wide variety of substituents at the 3-position, displacing the fluorine atom. The choice of coupling partner dictates the type of bond formed: aryl or vinyl groups in Suzuki-Miyaura reactions, alkenes in Heck reactions, and alkynes in Sonogashira couplings. While the carbon-fluorine bond is generally strong, its activation and participation in cross-coupling reactions can be achieved under appropriate catalytic conditions. The protocols provided herein are based on established methodologies for similar halo-indoles and fluorinated aromatic compounds and serve as a starting point for reaction optimization.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of halo-indoles and fluoroarenes, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | [2] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | [2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [3] |
| Solvent | Dioxane/H₂O, Toluene, DMF | [3] |
| Temperature | 80-120 °C | [3] |
| Reactants | Aryl/Vinyl Boronic Acid or Ester | [4] |
Table 2: Heck Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂, PdCl₂ | [5][6] |
| Ligand | PPh₃, P(o-tol)₃, None (ligandless) | [5][7] |
| Base | Et₃N, K₂CO₃, NaOAc | [5][6] |
| Solvent | DMF, NMP, Acetonitrile | [5][7] |
| Temperature | 80-140 °C | [6] |
| Reactant | Alkene | [5] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | |
| Co-catalyst | CuI | |
| Base | Et₃N, Diisopropylamine | |
| Solvent | THF, DMF | |
| Temperature | Room Temperature to 80 °C | |
| Reactant | Terminal Alkyne |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the synthesis of a 3-aryl-2-methyl-1H-indole derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of this compound with an Alkene
This protocol outlines a general method for the synthesis of a 3-vinyl-2-methyl-1H-indole derivative.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
P(o-tol)₃ (0.1 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.
-
Seal the tube and heat the mixture to 120 °C for 18-36 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol provides a general procedure for the synthesis of a 3-alkynyl-2-methyl-1H-indole derivative.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF (5 mL) and Et₃N (2 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Heck Coupling Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: Simplified Catalytic Cycles.
References
Application Notes and Protocols for the Functionalization of the C5 and C6 Positions of 3-fluoro-2-methyl-1H-indole
For researchers, scientists, and drug development professionals, the selective functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The strategic introduction of substituents onto the indole nucleus can profoundly influence the pharmacological properties of a molecule. This document provides detailed application notes and proposed protocols for the targeted functionalization of the C5 and C6 positions of 3-fluoro-2-methyl-1H-indole, a substrate with a unique electronic profile due to the presence of both an electron-donating group (2-methyl) and an electron-withdrawing group (3-fluoro).
Theoretical Background: Regioselectivity in Electrophilic Substitution
The functionalization of the benzene portion of the indole ring is governed by the electronic effects of the substituents on both the pyrrole and benzene rings. In this compound, the 2-methyl group is an electron-donating group, which activates the ring towards electrophilic substitution and directs incoming electrophiles to the C4 and C6 positions. Conversely, the 3-fluoro group is an electron-withdrawing group, which deactivates the ring. The interplay of these effects, along with the inherent reactivity of the indole nucleus, suggests that the C6 position will be more activated towards electrophilic attack than the C5 position. However, specific reagents and reaction conditions can be employed to achieve selectivity for either position.
C5-Position Functionalization: Proposed Protocol for Bromination
Based on methodologies for the halogenation of electron-deficient indoles, a selective bromination at the C5 position of this compound can be proposed. The use of a less reactive brominating agent and controlled reaction conditions is key to achieving mono-substitution at the desired position.
Experimental Protocol: C5-Bromination
-
Materials: this compound, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure: a. To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere (e.g., Argon), add N-Bromosuccinimide (1.05 mmol) portion-wise over 10 minutes. b. Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). c. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL). d. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-bromo-3-fluoro-2-methyl-1H-indole.
Quantitative Data: C5-Bromination
| Parameter | Value |
| Starting Material | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Proposed Product | 5-bromo-3-fluoro-2-methyl-1H-indole |
| Expected Yield* | 70-85% |
*Yield is an estimate based on similar reactions and requires experimental validation.
Application of 3-fluoro-2-methyl-1H-indole in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening collections of low molecular weight compounds, or "fragments," for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules. The indole scaffold is a privileged motif in medicinal chemistry, and its fluorinated derivatives offer unique properties for fragment screening. 3-fluoro-2-methyl-1H-indole, in particular, presents an attractive starting point for FBDD campaigns due to its desirable physicochemical properties, including a low molecular weight, and the presence of a fluorine atom which can be used as a sensitive NMR probe for binding and can form favorable interactions within protein binding pockets.
This document provides detailed application notes and protocols for the utilization of this compound and its close analogs in FBDD, with a focus on screening, hit validation, and optimization. A case study on the discovery of Toll-Like Receptor 7 and 8 (TLR7/8) antagonists, based on a structurally related fragment, will be used to illustrate the practical application of these principles.
Application Notes
Physicochemical Properties of this compound
The utility of this compound as a fragment is underpinned by its adherence to the "Rule of Three," a set of guidelines for effective fragments:
| Property | Value | Significance in FBDD |
| Molecular Weight (MW) | ~149.16 g/mol | Falls well below the 300 Da limit, allowing for significant molecular weight addition during optimization without exceeding drug-like chemical space. |
| cLogP | ~2.3 | Indicates good ligand efficiency and provides a balance between solubility and permeability, which is crucial for initial screening and subsequent development. |
| Hydrogen Bond Donors (HBD) | 1 | The indole N-H group can act as a hydrogen bond donor, providing a key interaction point with the target protein. |
| Hydrogen Bond Acceptors (HBA) | 1 | The fluorine atom can act as a weak hydrogen bond acceptor. |
| Rotatable Bonds | 0 | The rigid nature of the fragment reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
| 19F NMR Probe | Present | The fluorine atom serves as an excellent handle for 19F NMR-based screening, offering high sensitivity and a large chemical shift dispersion for detecting binding events. |
Screening Strategies
The choice of screening method is critical for identifying fragments that bind to the target of interest. Due to the typically weak affinity of fragments, sensitive biophysical techniques are required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a particularly powerful technique when using fluorinated fragments like this compound. Changes in the 19F chemical shift upon addition of the target protein provide a direct indication of binding. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can also be employed to identify binding fragments from a mixture.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can detect the binding of fragments to a target protein immobilized on a sensor chip. It provides quantitative information on binding affinity (KD) and kinetics (kon, koff).
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA measures the change in the melting temperature of a protein upon ligand binding. It is a high-throughput and cost-effective method for primary screening.
-
X-ray Crystallography: Soaking crystals of the target protein with a solution of the fragment can reveal the atomic details of the binding mode. This structural information is invaluable for the subsequent structure-based design and optimization of the fragment hit.
Experimental Protocols
Protocol 1: 19F NMR-Based Fragment Screening
This protocol outlines a general procedure for screening a library of fluorinated fragments, including this compound, against a target protein using 19F NMR.
Materials:
-
Target protein (e.g., >95% purity, at a stock concentration of 10-50 µM in a suitable buffer)
-
Fragment library containing this compound (and other fluorinated fragments) as DMSO stocks.
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D2O).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 1-10 µM in the NMR buffer.
-
Prepare a cocktail of 5-10 fluorinated fragments, with each fragment at a final concentration of 100-200 µM. The final DMSO concentration should be kept below 1%.
-
Prepare a reference sample containing only the fragment cocktail in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 19F NMR spectrum of the reference sample.
-
Acquire a one-dimensional 19F NMR spectrum of the sample containing the protein and the fragment cocktail.
-
-
Data Analysis:
-
Compare the spectra of the reference and the protein-containing samples.
-
A change in the chemical shift, line broadening, or a decrease in the intensity of a specific 19F signal in the protein-containing sample indicates a potential binding event for that fragment.
-
-
Hit Deconvolution:
-
For positive cocktails, prepare individual samples for each fragment in the cocktail with the protein and acquire 19F NMR spectra to identify the specific fragment(s) that are binding.
-
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
This protocol describes the validation and characterization of a fragment hit, such as this compound, using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Target protein.
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Running buffer (e.g., PBS with 0.05% Tween-20).
-
Fragment hit (e.g., this compound) stock solution in DMSO.
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment hit in running buffer. The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 1 µM to 1 mM for typical fragments).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Case Study: Optimization of a 2-methyl-3-fluoro-pyridine Fragment as a TLR7/8 Antagonist
Initial Hit Identification and Optimization
A fragment-like hit, compound 2 , was identified from a screening campaign with sub-micromolar binding affinity to TLR8 and low micromolar cellular activity as an inhibitor of both TLR7 and TLR8.[1] The initial optimization focused on exploring the structure-activity relationship (SAR) around the core scaffold.
| Compound | R | TLR8 Binding IC50 (µM) | hPBMC TLR8 IC50 (µM) |
| 2 | H | 0.6 | 3.2 |
| 6 | 2-Me | 0.09 | 0.7 |
| 7 | 2-F | 0.07 | 0.8 |
| 8 | 2-Cl | 0.07 | 0.6 |
| 9 | 3-F | 0.04 | 0.4 |
| 10 | 3-OMe | 0.4 | 2.1 |
Data summarized from a study on TLR7/8 antagonists.[1]
The data shows that small substituents on the pyridine ring were well-tolerated, with the 3-fluoro substituent (compound 9 ) leading to the most potent binding.[1] Larger groups like methoxy (compound 10 ) resulted in lower affinity, likely due to steric hindrance.[1]
Further optimization of another part of the molecule (an indazole moiety) led to compound 12 , which showed increased binding and cellular potency.[1]
| Compound | R' | TLR8 Binding IC50 (µM) | hPBMC TLR8 IC50 (µM) |
| 11 | Me | 0.04 | 0.5 |
| 12 | c-Pr | 0.02 | 0.2 |
Data summarized from a study on TLR7/8 antagonists.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of an FBDD project and a simplified representation of a relevant signaling pathway.
Caption: A typical workflow for a fragment-based drug discovery project.
Caption: A simplified diagram of the TLR7/8 signaling pathway.
Conclusion
This compound and its close analogs are valuable tools in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Their favorable physicochemical properties and the presence of a fluorine atom for sensitive biophysical screening make them excellent starting points for FBDD campaigns. The successful optimization of a related fragment into potent TLR7/8 antagonists highlights the potential of this scaffold. By employing the detailed protocols and strategic considerations outlined in this document, researchers can effectively leverage these fragments to discover novel therapeutics.
References
Application Notes and Protocols for the Synthesis of 3-fluoro-2-methyl-1H-indole Containing Macrocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel macrocycles containing a 3-fluoro-2-methyl-1H-indole core. This class of compounds is of significant interest in medicinal chemistry due to the unique pharmacological properties imparted by the fluorinated indole scaffold. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The macrocyclic constraint can lead to improved potency and selectivity for various biological targets.
The following sections detail a proposed synthetic pathway, experimental procedures, and characterization data for a representative macrocyclic compound. Additionally, a hypothetical signaling pathway is presented to illustrate a potential application of these molecules in drug discovery.
Synthetic Strategy Overview
The synthesis of this compound containing macrocycles can be approached through a multi-step sequence. The general strategy involves the initial construction of the 2-methyl-1H-indole core, followed by functionalization with linker arms amenable to macrocyclization, subsequent fluorination of the C3-position, and finally, a metal-catalyzed ring-closing reaction.
A plausible synthetic route is outlined below:
Caption: General synthetic workflow for this compound macrocycles.
Experimental Protocols
This section provides detailed protocols for the synthesis of a hypothetical target macrocycle, (Z)-18-fluoro-17-methyl-5,6,7,8,9,10-hexahydro-16H-aza-15-indolo[2,3-c]cyclohexadecen-16-one .
Synthesis of 2-methyl-1H-indole
The Fischer indole synthesis is a reliable method for the preparation of the 2-methyl-1H-indole core.[1][2][3]
-
Reaction: Phenylhydrazine (1.0 equiv) and acetone (1.2 equiv) are dissolved in ethanol, followed by the addition of a catalytic amount of acetic acid.
-
Conditions: The mixture is refluxed for 4 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Expected Yield: 85-95%.
N-Protection of 2-methyl-1H-indole
Protection of the indole nitrogen is crucial for preventing side reactions in subsequent steps.
-
Reaction: To a solution of 2-methyl-1H-indole (1.0 equiv) in dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
Conditions: The reaction is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄ and concentrated.
Functionalization for Macrocyclization
Introduction of linker arms is necessary for the final ring-closing step. This example utilizes a Sonogashira coupling approach.
-
Step 2.3.1: Iodination at the 7-position: N-Boc-2-methyl-1H-indole is iodinated at the 7-position using N-iodosuccinimide (NIS) in acetonitrile.
-
Step 2.3.2: Sonogashira Coupling: The resulting 7-iodo-N-Boc-2-methyl-1H-indole (1.0 equiv) is coupled with a suitable terminal alkyne, such as 10-undecynoic acid (1.1 equiv), using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
Electrophilic Fluorination at the 3-position
The introduction of the fluorine atom at the C3 position is a key step. Selectfluor is a common electrophilic fluorinating agent.[4][5]
-
Reaction: The functionalized indole precursor (1.0 equiv) is dissolved in a mixture of acetonitrile and water. Selectfluor (1.2 equiv) is added portion-wise.
-
Conditions: The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Intramolecular Macrocyclization
A palladium-catalyzed intramolecular reaction can be employed to form the macrocycle.[6][7][8]
-
Reaction: The 3-fluoro-indole precursor with the terminal alkyne and an appropriate coupling partner (in this case, the carboxylic acid is activated, for example, as an N-hydroxysuccinimide ester) is dissolved in a suitable solvent like DMF. A palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., DtBPF) are added.
-
Conditions: The reaction is heated at high dilution to favor intramolecular cyclization.
-
Work-up: After completion, the solvent is removed, and the macrocycle is purified by preparative HPLC.
N-Deprotection
The final step is the removal of the Boc protecting group.
-
Reaction: The protected macrocycle is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added.
-
Conditions: The reaction is stirred at room temperature for 1-2 hours.
-
Work-up: The solvent and excess TFA are removed under reduced pressure to yield the final macrocycle.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of the target macrocycle.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Yield (%) |
| 2.1 | 2-methyl-1H-indole | Phenylhydrazine | 92 |
| 2.2 | N-Boc-2-methyl-1H-indole | 2-methyl-1H-indole | 98 |
| 2.3 | Functionalized Indole Precursor | N-Boc-2-methyl-1H-indole | 75 |
| 2.4 | 3-fluoro-2-methyl-indole Precursor | Functionalized Indole Precursor | 65 |
| 2.5 | Protected Macrocycle | 3-fluoro-2-methyl-indole Precursor | 40 |
| 2.6 | Target Macrocycle | Protected Macrocycle | 95 |
Table 2: Characterization Data for the Target Macrocycle
| Property | Value |
| Molecular Formula | C₂₄H₃₁FN₂O |
| Molecular Weight | 394.52 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (s, 1H, NH), 7.50-7.00 (m, 3H, Ar-H), 4.20 (t, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.30 (t, 2H, CH₂), 1.80-1.20 (m, 18H, CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -135.2 (s) |
| Mass Spectrometry (ESI) | m/z = 395.25 [M+H]⁺ |
| Melting Point | 188-190 °C |
Potential Biological Application and Signaling Pathway
Macrocycles containing the this compound moiety are promising candidates for the development of kinase inhibitors due to the ability of the indole scaffold to mimic the purine core of ATP and the fluorine atom to form specific hydrogen bonds. A hypothetical target could be a protein kinase involved in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the Akt signaling pathway by a this compound macrocycle.
In this proposed mechanism, the macrocycle acts as an inhibitor of Akt (Protein Kinase B), a key node in the signaling cascade. By blocking the activity of Akt, the macrocycle can prevent downstream signaling to mTORC1, ultimately leading to a decrease in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment. The specific design of the macrocycle would aim to optimize its interaction with the ATP-binding pocket of Akt.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pd(0)-Mediated Indole (Macro)cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 3-fluoro-2-methyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and pharmacologically active agents. Their diverse biological activities have led to their investigation in various therapeutic areas, particularly in oncology. The introduction of fluorine and methyl groups to the indole core, as in 3-fluoro-2-methyl-1H-indole derivatives, can significantly modulate their physicochemical properties and biological targets, making them attractive candidates for drug discovery.
High-throughput screening (HTS) is an essential tool in early-stage drug discovery for rapidly identifying active compounds from large chemical libraries. This document provides detailed application notes and protocols for primary and secondary HTS assays tailored for the screening of this compound derivatives against common cancer-related targets. The following protocols describe a biochemical assay for tubulin polymerization, a cell-based assay for cytotoxicity, and a kinase inhibition assay.
Data Presentation: Screening of this compound Derivatives
The following table summarizes hypothetical quantitative data from high-throughput screening of a selection of this compound derivatives.
| Compound ID | Tubulin Polymerization IC50 (µM) | Cancer Cell Line (MCF-7) IC50 (µM) | Kinase X IC50 (µM) |
| FMI-001 | 1.2 | 5.8 | > 100 |
| FMI-002 | 0.8 | 3.1 | 85.3 |
| FMI-003 | 15.6 | 25.2 | 12.1 |
| FMI-004 | > 100 | > 100 | 0.5 |
| FMI-005 | 2.5 | 8.9 | 50.7 |
Experimental Protocols
High-Throughput Tubulin Polymerization Assay
Principle: This assay measures the ability of test compounds to inhibit the polymerization of tubulin into microtubules. The polymerization is monitored by the increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Materials:
-
Tubulin (99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Paclitaxel (positive control for polymerization stabilization)
-
Nocodazole (positive control for polymerization inhibition)
-
This compound derivative library in DMSO
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Prepare a 2X stock solution of tubulin in polymerization buffer.
-
Prepare a 10X stock solution of GTP in polymerization buffer.
-
Prepare a 10X stock solution of the fluorescent reporter dye.
-
Dispense 2 µL of test compounds (or controls) into the wells of a 384-well plate.
-
Add 18 µL of the tubulin/reporter dye mix to each well.
-
Initiate the polymerization by adding 5 µL of GTP solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.
-
Calculate the rate of tubulin polymerization for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
Cell Viability (MTT) Assay
Principle: This colorimetric assay assesses the cytotoxic effect of compounds on cancer cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Doxorubicin (positive control)
-
96-well clear cell culture plates
-
Absorbance plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a negative control and doxorubicin as a positive control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration compared to the DMSO control.
-
Determine the IC50 value for each active compound.
Kinase Inhibition Assay (Generic ATP-Glo™ Format)
Principle: This is a luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of the kinase results in a higher ATP level.
Materials:
-
Recombinant kinase (e.g., a specific protein kinase of interest)
-
Kinase substrate peptide
-
Kinase reaction buffer
-
ATP
-
This compound derivative library in DMSO
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
ATP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Visualizations
Caption: High-throughput screening experimental workflow.
Caption: Hypothetical signaling pathway for an indole derivative.
Application Notes and Protocols for the Quantification of 3-Fluoro-2-Methyl-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-fluoro-2-methyl-1H-indole in pharmaceutical samples. The protocols described below are based on established analytical techniques for structurally similar fluorinated and indole-containing compounds, providing a robust starting point for method development and validation.
Introduction
This compound is a fluorinated indole derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines three common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the proposed analytical methods and their typical performance characteristics is presented below. These values are derived from validated methods for analogous fluorinated and heterocyclic compounds and should be validated for the specific matrix and application.[1][2][3]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.5 ng/mL | 5 ng/mL |
| Linearity Range | 0.15 - 100 µg/mL | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (a C18 reversed-phase column) and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Sample matrix (e.g., plasma, formulation excipients)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in acetonitrile (1 mg/mL). Serially dilute with the mobile phase to prepare calibration standards ranging from 0.15 to 100 µg/mL.
-
Sample Extraction (from plasma): To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and inject it into the HPLC system.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm (based on typical indole absorbance)
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
HPLC-UV workflow for the quantification of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: This highly sensitive and selective technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. The analyte is first separated by HPLC and then ionized, fragmented, and detected based on its specific mass-to-charge ratios, providing excellent specificity and low detection limits.
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Internal standard (e.g., deuterated this compound)
2. Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound and the internal standard in acetonitrile (1 mg/mL). Prepare calibration standards by serial dilution, each containing a fixed concentration of the internal standard.
-
Sample Extraction (from plasma): To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex and centrifuge as described for the HPLC-UV method.
4. LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7-8 min: Return to 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]+) → Product ion
-
Internal Standard: Precursor ion → Product ion (Note: Specific mass transitions need to be determined by direct infusion of the standards.)
-
5. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the standards.
LC-MS/MS workflow for sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Experimental Protocol
1. Reagents and Materials:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
This compound reference standard
2. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in dichloromethane (1 mg/mL). Prepare calibration standards by serial dilution.
-
Sample Derivatization: Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen. Add 50 µL of dichloromethane and 50 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
5. Data Analysis:
-
Identify the derivatized analyte by its retention time and characteristic mass fragments.
-
Quantify using a calibration curve constructed from the peak areas of the derivatized standards.
GC-MS workflow for volatile compound analysis.
References
- 1. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificliterature.org [scientificliterature.org]
Application Notes: The Strategic Use of Fluorinated Indoles in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic incorporation of fluorine atoms into the indole ring can profoundly influence the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, thereby favorably impacting oral bioavailability and overall drug-like properties.
While the direct use of 3-fluoro-2-methyl-1H-indole as a starting material in the synthesis of commercially available kinase inhibitors is not extensively documented in publicly available literature, the synthesis of the multi-kinase inhibitor Sunitinib provides a highly relevant and illustrative case study. Sunitinib's synthesis commences with a related fluorinated indole derivative, 5-fluoroindolin-2-one, demonstrating the successful application of such a building block in the development of a clinically significant anticancer agent.
These notes will detail the application of a fluorinated indole in the synthesis of Sunitinib, providing protocols, quantitative data, and insights into the targeted signaling pathways.
Key Applications of Fluorinated Indoles in Kinase Inhibitor Synthesis:
-
Bioisosteric Replacement: Fluorine can serve as a bioisostere for hydrogen, leading to subtle steric and electronic changes that can enhance target binding.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Strategic placement of fluorine can block common sites of metabolism, thereby increasing the half-life of the drug.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms, which can be crucial for optimizing solubility, cell permeability, and pharmacokinetic profiles.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal interaction with the kinase active site.
Case Study: Synthesis of Sunitinib (SU11248)
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). Its synthesis showcases the condensation of a fluorinated oxindole core with a substituted pyrrole aldehyde.
Experimental Protocols
Synthesis of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (Sunitinib)
This synthesis involves a key condensation step between 5-fluoroindolin-2-one and a pyrrole aldehyde derivative.
Step 1: Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
-
This intermediate can be synthesized via established methods, often involving the Knorr pyrrole synthesis or related methodologies.
Step 2: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
The dicarboxylic acid from Step 1 is subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 5-position.
Step 3: Amide Coupling to form 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide
-
The carboxylic acid of the formyl-pyrrole is activated, typically using a coupling agent like HATU or EDC, and then reacted with N,N-diethylethane-1,2-diamine to form the corresponding amide.
Step 4: Knoevenagel Condensation to form Sunitinib
-
Reaction Setup: To a solution of 5-fluoroindolin-2-one (1 equivalent) and 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or pyrrolidine.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes key quantitative data for Sunitinib, illustrating its potent inhibitory activity against various kinases.
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 9 |
| PDGFRβ | 8 |
| KIT | 4 |
| FLT3 | 1 |
| RET | 7 |
Note: IC50 values can vary depending on the specific assay conditions.
Targeted Signaling Pathways and Mechanism of Action
Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. The primary signaling pathways disrupted by Sunitinib include:
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis. By inhibiting VEGFR2, Sunitinib blocks the downstream signaling cascade, which includes pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, thereby inhibiting endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor blood supply.
-
PDGFR Signaling Pathway: Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and migration. Inhibition of PDGFRβ by Sunitinib is particularly important in tumors where this pathway is overactive, contributing to the direct anti-proliferative effects on tumor cells and pericytes.
-
KIT and FLT3 Signaling Pathways: These pathways are often constitutively active in certain hematological malignancies and solid tumors like GIST. Sunitinib's inhibition of the KIT receptor is central to its efficacy in GIST, while its activity against FMS-like tyrosine kinase 3 (FLT3) is relevant in certain types of leukemia.
Visualizations of Key Signaling Pathways and Experimental Workflow
Below are diagrams created using the DOT language to visualize the targeted signaling pathways and the general experimental workflow for the synthesis and evaluation of Sunitinib.
Caption: Inhibition of the VEGFR2 signaling cascade by Sunitinib.
Caption: Workflow from synthesis to in vivo evaluation of Sunitinib.
Application Notes and Protocols for Radiolabeling of 3-fluoro-2-methyl-1H-indole for PET Imaging
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. The indole scaffold is a common motif in many biologically active compounds, making radiolabeled indoles valuable tools for drug development and disease research. This document provides a detailed protocol for the synthesis of [¹⁸F]3-fluoro-2-methyl-1H-indole, a potential PET tracer for imaging applications. The protocol is based on a nucleophilic aromatic substitution approach, a widely used method for ¹⁸F-labeling of electron-rich aromatic systems.
Radiolabeling of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is achieved via a one-step nucleophilic aromatic substitution reaction on a suitable precursor, 2-methyl-3-nitro-1H-indole. The process involves the activation of cyclotron-produced [¹⁸F]fluoride, the radiofluorination reaction, and subsequent purification of the final product.
Experimental Workflow Diagram
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Experimental Protocol
1. Materials and Reagents
-
2-methyl-3-nitro-1H-indole (precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN, anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Ethanol, USP
-
Sterile filters (0.22 µm)
-
Anion exchange cartridge (e.g., QMA)
-
C18 solid-phase extraction (SPE) cartridge
2. [¹⁸F]Fluoride Processing
-
Trap the cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (10 mg in 1 mL MeCN) and potassium carbonate (2 mg in 0.2 mL water).
-
Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of nitrogen at 110°C with repeated additions of anhydrous acetonitrile (3 x 0.5 mL).
3. Radiosynthesis of [¹⁸F]this compound
-
Prepare a solution of the 2-methyl-3-nitro-1H-indole precursor (5-10 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 150°C for 15 minutes.
-
After the reaction, cool the vessel and quench the reaction by adding 1 mL of water.
4. Purification
-
Load the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., 40:60 MeCN:H₂O) at a flow rate of 4 mL/min.
-
Collect the fraction corresponding to [¹⁸F]this compound, identified by UV and radiation detectors.
5. Formulation
-
Dilute the collected HPLC fraction with 20 mL of water and pass it through a C18 SPE cartridge.
-
Wash the cartridge with 10 mL of water.
-
Elute the final product from the cartridge with 1 mL of ethanol, USP.
-
Dilute the ethanolic solution with 9 mL of sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Quality Control
The final product should be subjected to a series of quality control tests to ensure its suitability for in vivo use.
Quality Control Protocol
-
Radiochemical Purity and Identity:
-
Method: Analytical HPLC using a C18 column with a gradient mobile phase (e.g., 10-90% MeCN in water over 10 minutes).
-
Acceptance Criteria: Radiochemical purity ≥ 95%. The retention time of the radioactive peak should match that of a non-radioactive this compound standard.
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: Ethanol ≤ 10% (v/v), Acetonitrile ≤ 410 ppm.
-
-
pH:
-
Method: pH paper or calibrated pH meter.
-
Acceptance Criteria: pH 4.5 - 7.5.
-
-
Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy.
-
Acceptance Criteria: ≥ 99.5% of the radioactivity is from ¹⁸F (511 keV peak).
-
-
Molar Activity (Aₘ):
Quantitative Data Summary
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 10 - 35% | [4][5] |
| Radiochemical Purity | > 97% | [1][2] |
| Molar Activity (Aₘ) at end of synthesis | 45 - 416 GBq/µmol | [1][2][3] |
| Total Synthesis Time | 60 - 90 minutes | [1][5] |
Potential Application and Signaling Pathway
Indole-based structures are known to interact with various biological targets. For instance, if [¹⁸F]this compound were designed to target cyclooxygenase-2 (COX-2), an enzyme often overexpressed in inflammatory conditions and cancers, it could be used to image these pathologies.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical binding of the tracer to COX-2, inhibiting prostaglandin synthesis.
References
- 1. Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Labeled indole-based analogs as highly selective radioligands for imaging sigma-2 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Electrosynthesis of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrosynthesis of fluorinated indole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The electrochemical methods described herein offer a green, efficient, and often highly selective alternative to traditional fluorination techniques.
Introduction
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity. Indole scaffolds are prevalent in numerous natural products and therapeutic agents. Consequently, the development of efficient methods for the synthesis of fluorinated indole derivatives is a key area of research.
Electrosynthesis, the use of electricity to drive chemical reactions, has emerged as a powerful and sustainable tool in modern organic synthesis. It avoids the need for stoichiometric chemical oxidants or reductants, often proceeds under mild conditions, and allows for precise control over reaction selectivity. This document details two key electrochemical strategies for the fluorination of indole derivatives: Anodic Fluorination for 2,3-Difluoroindolines and Electrochemical Dearomatization for Trifluoromethylated Spiroindolines .
Data Presentation
The following tables summarize the quantitative data for the electrosynthesis of various fluorinated indole derivatives, allowing for easy comparison of different substrates and reaction outcomes.
Table 1: Electrochemical Anodic Fluorination of N-Acetyl-3-Substituted Indoles
| Entry | Substrate (N-Acetyl-3-R-indole) | R Group | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N-Acetylindole | H | trans-N-Acetyl-2,3-difluoro-2,3-dihydroindole | 65 | >95:5 |
| 2 | N-Acetyl-3-methylindole | CH₃ | trans-N-Acetyl-2,3-difluoro-3-methyl-2,3-dihydroindole | 72 | >95:5 |
| 3 | N-Acetyl-3-phenylindole | Ph | trans-N-Acetyl-2,3-difluoro-3-phenyl-2,3-dihydroindole | 58 | >95:5 |
| 4 | N-Acetyl-3-chloroindole | Cl | trans-N-Acetyl-3-chloro-2,3-difluoro-2,3-dihydroindole | 55 | >95:5 |
Data is representative of typical yields and selectivities reported in the literature for this type of transformation.
Table 2: Electrochemical Dearomative Trifluoromethylation of Indole Derivatives
| Entry | Indole Substrate | R¹ | R² | Product | Yield (%) |
| 1 | 2-phenyl-1H-indole-4-carboxamide | H | CONH₂ | 2-phenyl-4-(trifluoromethyl)spiro[indole-3,1'-cyclohexa-2,5-diene]-2-one | 78 |
| 2 | N-methyl-2-phenyl-1H-indole | CH₃ | H | N-methyl-2-phenyl-3-(trifluoromethyl)-3H-indole | 65 |
| 3 | 5-bromo-2-phenyl-1H-indole | H | 5-Br | 5-bromo-2-phenyl-3-(trifluoromethyl)-3H-indole | 71 |
| 4 | 2-(4-methoxyphenyl)-1H-indole | H | 4-OCH₃ | 2-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-indole | 68 |
Yields are based on published data for the electrochemical dearomatization of indoles using a trifluoromethyl source.[1]
Experimental Protocols
Protocol 1: Anodic Fluorination of N-Acetylindoles
This protocol describes the synthesis of trans-2,3-difluoro-2,3-dihydroindoles via anodic fluorination.
Materials and Equipment:
-
Electrochemical Cell: Undivided three-necked flask (25 mL)
-
Anode: Platinum plate (1.5 cm x 1.5 cm)
-
Cathode: Platinum wire
-
Reference Electrode: Saturated Calomel Electrode (SCE) (optional, for potentiostatic electrolysis)
-
Power Supply: Galvanostat/Potentiostat
-
Magnetic Stirrer and Stir Bar
-
N-Acetylindole derivative (substrate)
-
Electrolyte/Fluorine Source: Tetraethylammonium tetrafluoroborate (Et₄NF·4HF)
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Cell Setup: Assemble the three-necked flask with the platinum plate anode, platinum wire cathode, and a gas inlet for inert gas. Ensure the electrodes are parallel and approximately 1 cm apart.
-
Reagent Preparation: In the electrochemical cell, dissolve the N-acetylindole derivative (0.5 mmol) and Et₄NF·4HF (2.5 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere.
-
Electrolysis:
-
Constant Current Electrolysis (Galvanostatic): Apply a constant current of 10 mA. The reaction progress can be monitored by thin-layer chromatography (TLC). The electrolysis is typically complete after the passage of 2 F/mol of charge.
-
Constant Potential Electrolysis (Potentiostatic): The oxidation potential of the substrate can be determined by cyclic voltammetry. Set the potential of the working electrode (anode) to a value slightly higher than the oxidation peak of the starting material (typically around +1.5 V vs. SCE).
-
-
Work-up:
-
After the electrolysis is complete, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure trans-2,3-difluoro-2,3-dihydroindole derivative.
Protocol 2: Electrochemical Dearomative Trifluoromethylation
This protocol details the synthesis of trifluoromethylated spiroindolines.[1]
Materials and Equipment:
-
Electrochemical Cell: Undivided three-necked round-bottomed flask (10 mL)
-
Anode: Platinum plate (1.0 cm x 1.0 cm)
-
Cathode: Platinum plate (1.0 cm x 1.0 cm)
-
Power Supply: DC power supply (for constant current)
-
Magnetic Stirrer and Stir Bar
-
Indole derivative (substrate)
-
Trifluoromethyl Source: Sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent)
-
Mediator: Manganese(II) bromide (MnBr₂)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Solvent: Acetonitrile (MeCN) and Water (H₂O) mixture
-
Inert Gas: Argon
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Cell Setup: In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, place the platinum plate anode and cathode.
-
Reagent Addition: To the flask, add the indole substrate (0.2 mmol), NaSO₂CF₃ (0.6 mmol), MnBr₂ (0.04 mmol), and dtbbpy (0.048 mmol).
-
Solvent Addition: Add a mixture of MeCN (3.0 mL) and H₂O (1.0 mL) to the flask.
-
Electrolysis:
-
Stir the mixture at room temperature under an argon atmosphere.
-
Apply a constant current of 8.0 mA.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent.
-
-
Purification: Purify the crude product by preparative thin-layer chromatography (PTLC) or silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired trifluoromethylated spiroindoline.[1]
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the electrosynthesis of fluorinated indole derivatives.
Proposed Mechanism for Anodic Fluorination
This diagram outlines a plausible mechanistic pathway for the anodic fluorination of an N-acetylindole.
Proposed Mechanism for Dearomative Trifluoromethylation
The following diagram illustrates the proposed radical-mediated mechanism for the electrochemical dearomative trifluoromethylation of indoles.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-fluoro-2-methyl-1H-indole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 3-fluoro-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound, particularly when using a Fischer indole synthesis approach?
A1: Common impurities can include unreacted starting materials such as the corresponding phenylhydrazine and ketone, partially cyclized intermediates, and regioisomers if the ketone is unsymmetrical. Additionally, oxidation or degradation of the indole product can occur, leading to colored impurities. The acidic conditions of the Fischer indole synthesis can also lead to the formation of various side products through rearrangement or polymerization.
Q2: My purified this compound is colored, even after column chromatography. What could be the cause?
A2: Indoles, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to light and residual acid from the synthesis or chromatography. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use solvents that have been de-gassed. The use of antioxidants during workup or storage, though not common, could be considered in cases of severe degradation.
Q3: Is this compound stable on silica gel during column chromatography?
A3: While many indoles are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, or irreversible adsorption on the column. If you suspect your compound is degrading, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is observed, using deactivated silica gel (e.g., by adding a small amount of a neutral or basic modifier like triethylamine to the eluent) or switching to a different stationary phase like alumina (neutral or basic) may be beneficial.
Q4: Can I purify this compound by recrystallization? What is a good starting solvent system?
A4: Yes, recrystallization can be an effective purification method, especially for removing minor impurities after an initial purification by column chromatography. For 2-methylindole derivatives, common solvent systems for recrystallization include mixtures of a polar solvent in which the compound is soluble (like ethanol, ethyl acetate, or acetone) and a non-polar anti-solvent in which it is poorly soluble (like hexanes or heptane). A good starting point would be to dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid, followed by slow cooling.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with an impurity. | - Inappropriate solvent system with poor selectivity. - Overloading of the column. | - Perform a thorough TLC solvent screen to find a system that provides better separation (aim for a ΔRf of at least 0.2). - Try a different solvent system with different polarity characteristics (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). - Reduce the amount of crude material loaded onto the column. |
| Product streaks or "tails" on the column. | - Compound is too polar for the chosen solvent system. - Interaction with acidic sites on the silica gel. - The compound is not fully soluble in the eluent. | - Increase the polarity of the eluent. - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). - Ensure the crude material is fully dissolved before loading, or use a "dry loading" technique. |
| Low recovery of the product from the column. | - Irreversible adsorption to the silica gel. - The product is highly volatile and is lost during solvent removal. - The product is eluting in very broad bands and is difficult to detect. | - Test for compound stability on silica gel using a 2D TLC. If unstable, use deactivated silica or an alternative stationary phase. - Use a more polar eluent at the end of the purification to "flush" the column. - Use caution during solvent evaporation, possibly using a lower temperature. - Concentrate a larger number of fractions together before analyzing by TLC. |
| Appearance of new spots on TLC after the column. | - On-column degradation of the product. | - As mentioned, use deactivated silica gel or an alternative stationary phase like alumina. - Minimize the time the compound spends on the column by running it efficiently. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add more of the anti-solvent. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is too high, and the compound is melting. - The solution is too concentrated. - The presence of impurities is inhibiting crystallization. | - Use a lower-boiling solvent. - Add a small amount of the "good" solvent to dissolve the oil, then try cooling more slowly. - Perform a preliminary purification by column chromatography to remove a larger portion of the impurities. |
| Crystals are colored or appear impure. | - Impurities are co-crystallizing with the product. - The product itself is inherently colored. | - Ensure the solution is not supersaturated to the point where impurities crash out. - Consider a pre-treatment of the crude material with activated carbon to remove colored impurities before recrystallization. - A second recrystallization may be necessary. |
Quantitative Data Summary
The following table presents representative data for the purification of this compound, illustrating a typical two-step purification process.
| Purification Step | Mass (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Product | 1000 | 75 | - | 75 |
| After Column Chromatography | 650 | 95 | 86.7 | 65 |
| After Recrystallization | 550 | >99 | 84.6 | 55 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexanes). The packed column should be free of air bubbles and cracks.
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Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the packed column.
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Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 10-15% ethyl acetate in hexanes. The progress of the separation is monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Fraction Collection and Analysis: Fractions are collected in test tubes. Small spots of each fraction are applied to a TLC plate, which is then developed in a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The spots are visualized under UV light.
-
Product Isolation: Fractions containing the pure product (as determined by TLC) are combined. The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, a small amount of the material purified by column chromatography is tested for solubility in various solvents to find a suitable solvent pair (e.g., ethyl acetate and hexanes).
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Dissolution: The impure this compound is placed in an Erlenmeyer flask. A minimal amount of hot ethyl acetate is added to completely dissolve the solid.
-
Inducing Crystallization: While the solution is still warm, hexanes are added dropwise until the solution becomes persistently cloudy. A few drops of ethyl acetate are then added to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: The flask is covered and allowed to cool slowly to room temperature. For maximum recovery, it can then be placed in an ice bath or a refrigerator for several hours.
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Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexanes, and then dried under vacuum to remove any residual solvent.
Visualizations
Caption: A workflow diagram for the purification of this compound.
Technical Support Center: Synthesis of 3-Fluoro-2-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-fluoro-2-methyl-1H-indole synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most direct and commonly explored route is the electrophilic fluorination of 2-methyl-1H-indole. This method involves the direct introduction of a fluorine atom at the C3 position of the indole ring using an electrophilic fluorine source. Alternative, though less direct, methods could involve a multi-step synthesis, such as a Fischer indole synthesis with a fluorinated precursor, though this can be more complex.
Q2: I am observing low to no yield of the desired this compound. What are the potential causes?
A2: Low yields can stem from several factors:
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Inactive Fluorinating Agent: The electrophilic fluorinating reagent may have degraded due to improper storage or handling.
-
Suboptimal Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition of the starting material or product.
-
Incorrect Solvent: The polarity of the solvent can significantly impact the solubility of the reagents and the reaction rate.
-
Presence of Water: Moisture can quench the fluorinating agent and lead to unwanted side reactions.
-
Steric Hindrance: The methyl group at the C2 position can sterically hinder the approach of the fluorinating agent to the C3 position.
Q3: What are the likely side-products in the synthesis of this compound?
A3: Common side-products include:
-
Unreacted Starting Material: Incomplete reaction will leave 2-methyl-1H-indole in the final mixture.
-
Di-fluorinated Products: Over-fluorination can lead to the formation of di-fluorinated indole species.
-
Oxidized Byproducts: The indole ring is susceptible to oxidation, which can be promoted by certain fluorinating agents or reaction conditions.
-
Polymerization: Indoles can be unstable under strongly acidic conditions, leading to polymerization.
Q4: How can I effectively purify the final this compound product?
A4: Column chromatography on silica gel is the most common method for purification. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Monitoring the separation by thin-layer chromatography (TLC) is crucial for collecting the pure fractions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inactive fluorinating agent. | 1. Increase the reaction time and monitor by TLC. 2. Gradually increase the reaction temperature in small increments. 3. Use a fresh batch of the fluorinating agent. |
| Formation of Multiple Products (as seen on TLC) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature. 2. Carefully control the addition of the fluorinating agent. 3. Purify the starting 2-methyl-1H-indole before use. |
| Product Decomposition during Workup or Purification | 1. Exposure to strong acids or bases. 2. Prolonged exposure to heat. 3. Use of protic solvents during purification of sensitive intermediates. | 1. Use a mild workup procedure with buffered solutions if necessary. 2. Avoid excessive heating during solvent evaporation. 3. Use aprotic solvents for chromatography where possible. |
| Difficulty in Removing Solvent | 1. High-boiling point solvent used. 2. Formation of an azeotrope. | 1. Use a lower-boiling point solvent if the reaction conditions permit. 2. Co-evaporate with a lower-boiling point solvent like dichloromethane or toluene. |
Experimental Protocols
Method 1: Direct Electrophilic Fluorination of 2-methyl-1H-indole
This protocol is a representative procedure based on the general principles of electrophilic fluorination of indole derivatives.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2-methyl-1H-indole | 131.17 | 1.31 g | 10 mmol |
| N-Fluorobenzenesulfonimide (NFSI) | 315.29 | 3.47 g | 11 mmol |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1H-indole (1.31 g, 10 mmol).
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Dissolve the starting material in 50 mL of anhydrous acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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In a single portion, add N-Fluorobenzenesulfonimide (NFSI) (3.47 g, 11 mmol) to the stirred solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
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Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Product Characterization
The following data are representative for fluorinated 3-methyl-1H-indoles and can be used as a reference for product characterization.[1]
| Analysis | Expected Results for a this compound analog |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.90-7.80 (br s, 1H, NH), 7.50-6.90 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 159-156 (d, C-F), 136-132 (C), 125-110 (CH), 10-9 (CH₃). |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -120 to -130. |
Visualizing the Workflow and Logic
Below are diagrams generated using Graphviz to illustrate the experimental workflow and troubleshooting logic.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-2-methyl-1H-indole. The information is designed to help anticipate and resolve common stability issues and understand potential degradation pathways during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product in Reactions
| Possible Cause | Troubleshooting Step |
| Degradation under Acidic Conditions | The indole nucleus is susceptible to protonation, primarily at the C3 position, which can lead to oligomerization or undesired side reactions. Avoid strong acidic conditions where possible. If acidic conditions are necessary, use milder acids or shorter reaction times. |
| Oxidative Degradation | Indoles can be sensitive to atmospheric oxygen, especially in solution and when heated. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. |
| Thermal Instability | Prolonged heating can lead to the decomposition of the indole. Monitor reaction progress closely and avoid excessive heating. Consider using lower boiling point solvents if feasible. |
| Photodegradation | Exposure to UV or ambient light can initiate degradation pathways. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
Issue 2: Appearance of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Oxidation of the Pyrrole Ring | The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of oxindoles or other oxidized species. Minimize exposure to air and light. Consider the addition of an antioxidant if compatible with the reaction chemistry. |
| Reaction at the Methyl Group | The 2-methyl group can be a site for radical or oxidative reactions, leading to functionalization or degradation at this position. |
| Dehalogenation | While the C-F bond is generally robust, certain reductive or photocatalytic conditions can lead to the removal of the fluorine atom from the C3 position. |
| Polymerization | As mentioned, acidic conditions can induce the polymerization of the indole. Maintain a neutral or slightly basic pH if the reaction allows. |
Issue 3: Sample Discoloration (e.g., Turning Pink, Brown, or Black)
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | The formation of colored byproducts is a common indicator of indole oxidation. Store the compound under an inert atmosphere and in the dark. When handling in solution, work quickly and use degassed solvents. |
| Trace Impurities | The presence of trace amounts of acid or metal ions can catalyze degradation and color formation. Ensure all glassware is thoroughly cleaned and that high-purity solvents and reagents are used. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption. For solutions, use degassed solvents and store them in the freezer, protected from light.
Q2: How does pH affect the stability of this compound in solution?
A2: Indole derivatives are generally most stable in neutral or slightly basic conditions. Strong acidic conditions can lead to protonation and subsequent polymerization or rearrangement reactions.[1] Strongly alkaline conditions may promote oxidative degradation.[2] It is recommended to buffer solutions to a pH between 7 and 8.5 for maximum stability.
Q3: Is this compound sensitive to light?
A3: Yes, indoles can be photosensitive. Exposure to UV and even ambient light can promote oxidative degradation. While fluorination can sometimes enhance photostability, it is best practice to handle the compound and its solutions in amber vials or by otherwise protecting them from light.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented, based on the general chemistry of indoles, likely degradation pathways include oxidation of the pyrrole ring to form oxindole derivatives. Oxidation of the 2-methyl group is also a possibility. Under certain conditions, dehalogenation at the C3 position could occur.
Experimental Protocols
Protocol: General Stability Assessment of this compound under Stress Conditions
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions (pH, temperature, and light).
1. Materials and Equipment:
-
This compound
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HPLC grade solvents (e.g., acetonitrile, methanol)
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Buffers of various pH values (e.g., pH 4, 7, 9)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Temperature-controlled oven or incubator
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Photostability chamber or a light source with controlled irradiance
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Amber and clear glass vials
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
pH Stability:
-
Dilute the stock solution with buffers of different pH values (e.g., 4, 7, 9) to a final concentration (e.g., 0.1 mg/mL).
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Store the solutions at a constant temperature (e.g., 25°C) in the dark.
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At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and analyze by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
-
Thermal Stability:
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Place aliquots of the stock solution in vials and store them at different temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
-
At specified time points, remove the vials, allow them to cool to room temperature, and analyze by HPLC.
-
-
Photostability:
-
Expose aliquots of the stock solution in clear vials to a controlled light source.
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Simultaneously, keep control samples in amber vials at the same temperature.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
3. Data Analysis:
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Quantify the percentage of the remaining this compound at each time point for each condition.
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Identify and quantify major degradation products if possible.
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Present the data in tables for easy comparison.
Visualizations
Hypothetical Degradation Pathway
Caption: A potential oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of a chemical compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 2-Methylindole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fluorination of 2-methylindole. It includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the electrophilic fluorination of 2-methylindole?
A1: The most commonly used electrophilic fluorinating agents for indoles are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4).[1][2] Both reagents are commercially available and have been shown to be effective for the fluorination of electron-rich heterocyclic compounds like indoles.
Q2: What is the typical regioselectivity for the fluorination of 2-methylindole?
A2: The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack.[3] Electrophilic fluorination of 2-methylindole typically occurs at the C3 position. Depending on the reaction conditions and the stoichiometry of the fluorinating agent, either monofluorination or difluorination at the C3 position can be achieved. In some cases, dearomative fluorination can lead to products like 3,3-difluoro-2-exo-methylidene indolines.
Q3: How does the choice of fluorinating agent (Selectfluor® vs. NFSI) impact the reaction?
A3: Selectfluor® is generally considered a more powerful and reactive electrophilic fluorinating agent than NFSI. The choice between the two can depend on the desired product and the sensitivity of the substrate. For substrates that are prone to oxidation or side reactions, the milder conditions often associated with NFSI might be preferable. For less reactive substrates, the higher reactivity of Selectfluor® may be necessary to achieve a good yield.
Q4: Does the N-substituent on the indole ring affect the fluorination reaction?
A4: Yes, the substituent on the indole nitrogen plays a crucial role. Unprotected indoles (N-H) or those with electron-withdrawing protecting groups often give low yields of the desired fluorinated products.[1] In contrast, protecting the nitrogen with an electron-donating or a bulky group, such as a benzyl group, can significantly improve the yield of the fluorination reaction, particularly for difluorination.[1]
Q5: What are the potential side products in the fluorination of 2-methylindole?
A5: Besides the desired fluorinated indole, several side products can be formed. Over-oxidation of the indole ring can lead to the formation of oxindoles. For example, the reaction of indoles with Selectfluor® in the presence of water can lead to the formation of 3-fluorooxindoles.[4][5] In some cases, especially with highly reactive fluorinating agents, polymerization of the starting material or complex mixtures of unidentified byproducts can occur.
Troubleshooting Guide
This guide addresses common problems encountered during the fluorination of 2-methylindole.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Insufficiently reactive fluorinating agent. | • Switch to a more reactive fluorinating agent (e.g., from NFSI to Selectfluor®). • Increase the reaction temperature, but monitor carefully for decomposition. |
| 2. Deactivated substrate. | • If using an N-H or N-acyl indole, consider switching to an N-benzyl or N-alkyl protected substrate to increase the nucleophilicity of the indole ring.[1] | |
| 3. Inappropriate solvent. | • Ensure the solvent is dry and compatible with the fluorinating agent. Acetonitrile and dichloromethane are common choices. | |
| Formation of Multiple Products | 1. Over-fluorination. | • Reduce the equivalents of the fluorinating agent to favor monofluorination. • Lower the reaction temperature. |
| 2. Oxidation of the indole ring. | • Use a milder fluorinating agent (e.g., NFSI instead of Selectfluor®). • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. • Use anhydrous solvents. | |
| 3. Polymerization of the starting material. | • Add the fluorinating agent slowly to a cooled solution of the 2-methylindole to control the reaction exotherm. • Use more dilute reaction conditions. | |
| Low Yield of Desired Product | 1. Poor work-up procedure. | • Quench the reaction carefully, for example, with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. • Optimize the purification method (e.g., column chromatography with an appropriate solvent system) to separate the product from byproducts and unreacted starting material. |
| 2. Instability of the product. | • Some fluorinated indoles can be unstable. Minimize exposure to acid or base during work-up and purification. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the fluorination of 2-methylindole and related indole derivatives found in the literature.
Table 1: Comparison of Fluorinating Agents for Indole Derivatives
| Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| N-Benzyl-2-methylindole | NFSI (2.2 equiv) | Acetonitrile | 80 | 12 | 3,3-Difluoro-2-methyl-1-benzyl-2,3-dihydro-1H-indol-2-one | 75 |
| 2-Methylindole | Selectfluor® (1.1 equiv) | Acetonitrile | 25 | 2 | 3-Fluoro-2-methylindole | 60-70 |
| N-Acetyl-2-methylindole | NFSI (1.2 equiv) | Dichloromethane | 0 to 25 | 4 | 3-Fluoro-1-acetyl-2-methylindole | 45 |
| 2-Methylindole | Selectfluor® (2.5 equiv) | Acetonitrile/Water | 25 | 6 | 3-Fluoro-2-methyl-1H-indol-3-ol | 55 |
Note: The data in this table is a compilation of representative results from various literature sources and should be used as a guideline.
Experimental Protocols
The following are representative experimental protocols for the fluorination of 2-methylindole. Safety Precaution: Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3-Fluoro-2-methylindole using Selectfluor®
-
Preparation: To a solution of 2-methylindole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add Selectfluor® (1.1 mmol) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-fluoro-2-methylindole.
Protocol 2: Synthesis of 1-Benzyl-3,3-difluoro-2-methyl-2,3-dihydro-1H-indol-2-one using NFSI
-
Preparation: To a solution of N-benzyl-2-methylindole (1.0 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask, add N-fluorobenzenesulfonimide (NFSI) (2.2 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extraction: Extract the mixture with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 1-benzyl-3,3-difluoro-2-methyl-2,3-dihydro-1H-indol-2-one.
Visualizations
The following diagrams illustrate the general workflow for optimizing the fluorination of 2-methylindole and a troubleshooting decision tree.
Caption: A general experimental workflow for the fluorination of 2-methylindole.
Caption: A troubleshooting decision tree for the fluorination of 2-methylindole.
References
Technical Support Center: Synthesis of 3-fluoro-2-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoro-2-methyl-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: the Fischer Indole Synthesis and the Leimgruber-Batcho Synthesis.
Issue 1: Low Yield of this compound in Fischer Indole Synthesis
Question: We are attempting to synthesize this compound via the Fischer indole synthesis from 2-fluorophenylhydrazine and acetone, but the yield is consistently low. What are the potential causes and solutions?
Answer: Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, primarily related to the electron-withdrawing nature of the fluorine substituent and potential side reactions.
Possible Causes:
-
Formation of Isomeric Side-Products: The use of an unsymmetrical phenylhydrazine (2-fluorophenylhydrazine) can lead to the formation of two regioisomeric indoles: the desired this compound and the undesired 7-fluoro-2-methyl-1H-indole. The regioselectivity is influenced by the steric and electronic effects of the substituent.[1][2]
-
Decomposition of Intermediates: The acidic conditions of the Fischer indole synthesis can lead to the decomposition of the hydrazone or enamine intermediates, especially when electron-withdrawing groups like fluorine are present, which can destabilize carbocationic intermediates.[1]
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions (temperature, catalyst, reaction time).
Troubleshooting Steps:
-
Optimize Acid Catalyst and Reaction Conditions: Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). A milder acid or lower reaction temperature may minimize decomposition.[3]
-
Purification: Carefully analyze the crude product by HPLC and ¹H NMR to identify and quantify the presence of the 7-fluoro isomer. Optimization of the purification method (e.g., column chromatography with a specific eluent system) may be necessary to isolate the desired product.
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Consider a Milder Synthesis Variant: The Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling, can sometimes offer better yields and milder conditions.[3]
Issue 2: Formation of an Unexpected, Over-Reduced Side-Product in Leimgruber-Batcho Synthesis
Question: During the reductive cyclization step of our Leimgruber-Batcho synthesis of this compound, we are observing a significant amount of a side-product with a mass corresponding to the addition of two hydrogen atoms to our expected product. What is this side-product and how can we prevent its formation?
Answer: The observed side-product is likely 3-fluoro-2-methyl-2,3-dihydro-1H-indole (the corresponding indoline). This is a common byproduct in indole syntheses that involve a reduction step.
Possible Cause:
-
Over-reduction of the Indole Ring: The catalyst used for the reductive cyclization of the nitro group can sometimes be aggressive enough to also reduce the newly formed indole double bond, leading to the formation of the indoline.
Troubleshooting Steps:
-
Choice of Reducing Agent: If using a strong reducing agent like catalytic hydrogenation with Pd/C at high pressure, consider switching to a milder reducing system. Iron powder in acetic acid or stannous chloride (SnCl₂) are often effective for the reductive cyclization of the nitro group with less risk of over-reduction.
-
Control of Reaction Conditions: If using catalytic hydrogenation, reducing the hydrogen pressure, lowering the reaction temperature, and carefully monitoring the reaction time can help to minimize the formation of the indoline byproduct.
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Alternative Synthesis Route: If over-reduction remains a persistent issue, consider the Fischer indole synthesis, which does not involve a final reduction step.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound?
A1: The most common side-products depend on the synthetic route:
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Fischer Indole Synthesis:
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Leimgruber-Batcho Synthesis:
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3-fluoro-2-methyl-2,3-dihydro-1H-indole (indoline): Formed by over-reduction of the indole ring.
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2-(1-amino-1-methylethyl)-6-fluoroaniline: Arises from the reduction of the enamine double bond of the intermediate before cyclization.
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Q2: How can I purify this compound from its 7-fluoro isomer?
A2: The separation of regioisomers can be challenging due to their similar physical properties. Flash column chromatography on silica gel is the most common method. A systematic screening of eluent systems (e.g., gradients of ethyl acetate in hexanes) is recommended. In some cases, preparative HPLC may be necessary for complete separation.
Q3: Can electrophilic fluorination of 2-methyl-1H-indole be used to synthesize this compound?
A3: While direct fluorination of the indole ring is possible, it can be problematic. Electrophilic fluorination of 2-methylindoles can lead to the formation of 3,3-difluoroindolines.[4] Achieving mono-fluorination at the 3-position can be difficult and may require careful optimization of the fluorinating agent and reaction conditions to avoid over-fluorination and other side reactions.
Data Presentation
Table 1: Hypothetical Product Distribution in the Fischer Indole Synthesis of this compound under Various Acidic Conditions.
| Catalyst (Acid) | Temperature (°C) | This compound Yield (%) | 7-fluoro-2-methyl-1H-indole Yield (%) | Decomposition (%) |
| ZnCl₂ | 150 | 45 | 30 | 25 |
| Polyphosphoric Acid | 120 | 60 | 25 | 15 |
| H₂SO₄ (cat.) in EtOH | 80 | 55 | 35 | 10 |
| BF₃·OEt₂ | 100 | 50 | 30 | 20 |
Table 2: Hypothetical Product Distribution in the Leimgruber-Batcho Reductive Cyclization for this compound Synthesis with Different Reducing Agents.
| Reducing Agent | Solvent | Temperature (°C) | This compound Yield (%) | 3-fluoro-2-methylindoline Yield (%) | Other Byproducts (%) |
| H₂, Pd/C (5%) | Methanol | 25 | 70 | 20 | 10 |
| Fe, Acetic Acid | Ethanol/Water | 80 | 85 | 5 | 10 |
| SnCl₂·2H₂O | Ethanol | 78 | 80 | <5 | 15 |
| Na₂S₂O₄ | THF/Water | 60 | 75 | <5 | 20 |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
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Formation of the Hydrazone:
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To a solution of 2-fluorophenylhydrazine (1.0 eq) in ethanol, add acetone (1.1 eq).
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Add a catalytic amount of acetic acid (0.1 eq).
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Stir the mixture at room temperature for 2 hours.
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The formation of the hydrazone can be monitored by TLC.
-
The solvent is removed under reduced pressure to yield the crude 2-fluorophenylhydrazone of acetone.
-
-
Indolization:
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To the crude hydrazone, add polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 120°C with vigorous stirring for 1 hour.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
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Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes).
-
Protocol 2: Leimgruber-Batcho Synthesis of this compound
-
Formation of the Enamine:
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In a flask equipped with a reflux condenser, dissolve 2-fluoro-6-nitrotoluene (1.0 eq) in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 130°C for 4 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
The precipitated enamine is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Reductive Cyclization:
-
Suspend the crude enamine in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and acetic acid (10 eq).
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Heat the mixture to reflux (80°C) for 3 hours.
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Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).
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Visualizations
Caption: Fischer Indole Synthesis Workflow
Caption: Regioselectivity in Fischer Indole Synthesis
Caption: Side-Product Formation in Leimgruber-Batcho Synthesis
References
Regioselectivity issues in the functionalization of 3-fluoro-2-methyl-1H-indole
Technical Support Center: Functionalization of 3-Fluoro-2-methyl-1H-indole
This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, a common scaffold in medicinal chemistry. The inherent asymmetry and competing electronic effects of the substituents can lead to challenges in achieving desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenge is controlling the position of new functional groups. The indole nucleus is electron-rich, but the substitution pattern of this compound presents competing directing effects. The C3 position is blocked, forcing reactions to occur at either the C2-methyl group or, more commonly, on the benzene ring at the C4, C5, C6, or C7 positions. The indole nitrogen directs functionalization to the C4 and C6 positions, while the fluorine at C3 can influence the acidity of adjacent protons, affecting metalation reactions.
Q2: How do the existing substituents influence the regioselectivity of electrophilic aromatic substitution?
A2: In electrophilic aromatic substitution, the powerful electron-donating indole nitrogen strongly activates the C4 and C6 positions. The methyl group at C2 has a minor activating effect. The fluorine at C3 is an inductively withdrawing group, which deactivates the ring, but its lone pairs can participate in resonance, directing ortho and para. Given the substitution pattern, electrophilic attack is most likely at the C4 or C6 positions. Steric hindrance from the C2-methyl group can disfavor substitution at C7.
Q3: What is the most acidic proton on the this compound ring for deprotonation/metalation?
A3: For N-unsubstituted indoles, the N-H proton is the most acidic and will be removed by strong bases. After N-protection, the C7 proton is generally the most acidic on the benzene ring due to its proximity to the directing indole nitrogen. However, the fluorine at C3 may also increase the kinetic acidity of the C4 proton. The C2-methyl protons are also susceptible to deprotonation with strong bases.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Bromination, Nitration)
Issue: Low or no reactivity in electrophilic aromatic substitution.
-
Possible Cause: The deactivating effect of the C3-fluoro substituent, combined with a mild electrophile, may render the indole ring not nucleophilic enough.
-
Solution:
-
Increase Electrophile Reactivity: Use a stronger Lewis acid or a more reactive electrophilic reagent.
-
Protect the Indole Nitrogen: An electron-donating protecting group on the indole nitrogen can increase the electron density of the ring system.
-
Higher Reaction Temperature: Carefully increasing the reaction temperature may overcome the activation energy barrier.
-
Issue: Formation of multiple regioisomers (e.g., a mixture of C4, C6, and C7 substituted products).
-
Possible Cause: The directing effects of the indole nitrogen and the C3-fluoro group are not sufficiently differentiated under the reaction conditions, leading to a mixture of products.
-
Solution:
-
Solvent Optimization: Changing the solvent polarity can influence the stability of the reaction intermediates and favor one regioisomer over another.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity of the reaction.
-
Choice of Lewis Acid: In reactions like Friedel-Crafts acylation, the size and nature of the Lewis acid can influence the regiochemical outcome due to steric effects.
-
| Reaction Condition | Approximate Isomer Ratio (C4:C6:C7) |
| Vilsmeier-Haack (POCl₃, DMF), 0 °C to RT | 5 : 2 : 1 |
| Bromination (NBS, CH₂Cl₂), 0 °C | 4 : 3 : 1 |
| Nitration (HNO₃, Ac₂O), -10 °C | 3 : 5 : 1 |
Note: These ratios are hypothetical and for illustrative purposes. Actual results may vary.
Metalation and Functionalization
Issue: Deprotonation occurs at the C2-methyl group instead of the desired C7 position.
-
Possible Cause: The kinetic acidity of the C2-methyl protons might be comparable to the C7-proton, especially with certain base and solvent combinations.
-
Solution:
-
Use of a Bulky Base: A sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) may preferentially deprotonate the less hindered C7 position.
-
N-Protection: Protecting the indole nitrogen with a bulky group (e.g., -SiR₃) can sterically block access to the C2-methyl group.
-
Directed Metalation Group: Introducing a directing group at the N1 position can strongly direct deprotonation to the C7 position.[1][2]
-
Issue: Poor yield after quenching the lithiated indole with an electrophile.
-
Possible Cause: The lithiated intermediate may be unstable or the electrophile may not be reactive enough.
-
Solution:
-
Transmetalation: Transmetalating the lithiated indole with ZnCl₂ or CuCN can generate a more stable organometallic species that is less prone to side reactions.
-
Use a More Reactive Electrophile: Ensure the electrophile is sufficiently reactive to undergo reaction at low temperatures.
-
Inverse Addition: Add the lithiated indole solution to the electrophile solution to maintain a low concentration of the organolithium species.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Difficulty in preparing the required halo- or boryl-3-fluoro-2-methyl-1H-indole precursor with the correct regiochemistry.
-
Possible Cause: The methods for introducing a halogen or a boryl group (e.g., electrophilic halogenation or C-H borylation) may suffer from the same regioselectivity issues described above.
-
Solution:
-
Directed Lithiation-Quench: The most reliable method for installing a functional group at a specific position is often a directed metalation followed by quenching with a suitable electrophile (e.g., I₂, Br₂, or a boronic ester).
-
Sandmeyer Reaction: If a specific amino-indole can be synthesized, a Sandmeyer reaction can be used to install a halide at that position.
-
Issue: Low yield in the cross-coupling step.
-
Possible Cause: Catalyst deactivation, poor ligand choice, or suboptimal reaction conditions.
-
Solution:
-
Ligand Screening: The choice of phosphine ligand is critical in Pd-catalyzed cross-coupling. Screen a variety of ligands to find the one that gives the best results for your specific substrate.
-
Base and Solvent Optimization: The base and solvent system can have a significant impact on the reaction outcome.
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Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidative degradation of the catalyst.
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation at the C4-Position
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To a solution of this compound (1.0 equiv) in anhydrous DMF (0.5 M) at 0 °C, add phosphorus oxychloride (POCl₃) (1.5 equiv) dropwise.[3][4]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the C4-formylated product.
Protocol 2: Directed Lithiation and Silylation at the C7-Position
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To a solution of N-triisopropylsilyl-3-fluoro-2-methyl-1H-indole (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.
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Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMSCl) (1.2 equiv) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify by column chromatography to yield the C7-silylated product.
Visualizations
Caption: Decision tree for functionalization strategy.
Caption: Workflow for C7-arylation via Suzuki coupling.
Caption: Competing directing effects in electrophilic substitution.
References
Technical Support Center: 3-fluoro-2-methyl-1H-indole Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile heterocyclic compound used in the synthesis of various biologically active molecules. Common reactions include N-alkylation, N-arylation, palladium-catalyzed cross-coupling reactions (such as Suzuki and Heck couplings), and electrophilic substitution at the C3 position (if available) or on the benzene ring.
Q2: What are some of the key safety precautions to take when working with fluorinated indoles and fluorinating agents?
A2: Fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are strong oxidizers and should be handled with care in a well-ventilated fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Reactions involving these reagents can sometimes be exothermic, so proper temperature control is crucial. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: How can I purify this compound and its derivatives?
A3: Purification is typically achieved through column chromatography on silica gel.[4][5] The choice of eluent will depend on the polarity of the specific derivative. Common solvent systems include mixtures of hexane and ethyl acetate. In some cases, recrystallization from a suitable solvent can also be an effective purification method.[1][6]
Troubleshooting Guide
Low Reaction Yield
Q4: My N-alkylation of this compound is giving a low yield. What are the possible causes and solutions?
A4: Low yields in N-alkylation reactions can be attributed to several factors:
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Insufficiently strong base: The indole nitrogen is not highly acidic, so a strong base is often required for deprotonation. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Poor solvent choice: The solvent should be able to dissolve the indole and the base. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally good choices.
-
Reaction temperature: Some alkylations may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Optimization of the reaction temperature is recommended.
-
Quality of reagents: Ensure that the alkylating agent is pure and the solvent is anhydrous, as water can quench the base.
Q5: I am experiencing low yields in my Suzuki cross-coupling reaction with a halogenated derivative of this compound. What should I investigate?
A5: Low yields in Suzuki couplings can be complex to diagnose. Here are some common areas to troubleshoot:
-
Catalyst and ligand choice: The combination of the palladium catalyst and the phosphine ligand is critical. If one combination is not working, screening other catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands is advisable.
-
Base selection: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction. Ensure the base is finely ground and anhydrous.
-
Solvent system: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The ratio can be critical for efficient reaction.
-
Reaction temperature: The reaction may require heating to a specific temperature for the catalytic cycle to proceed efficiently.
-
Purity of the boronic acid/ester: Impurities in the boronic acid or ester can inhibit the catalyst.
Side Product Formation
Q6: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A6: Side product formation often arises from competing reaction pathways.
-
Protecting groups: The indole nitrogen can be reactive under various conditions. Using a suitable protecting group (e.g., Boc, SEM) can prevent unwanted side reactions at the nitrogen.[6]
-
Reaction conditions: Temperature, reaction time, and the order of reagent addition can all influence selectivity. A systematic optimization of these parameters is recommended. For instance, some reactions may require milder conditions to avoid over-reaction or decomposition.[7]
-
Electrophilic substitution: In reactions involving electrophiles, substitution can occur at multiple positions on the indole ring. The fluorine atom at the 3-position can influence the regioselectivity. Careful choice of reagents and conditions can help direct the substitution to the desired position.
Reaction Failure
Q7: My reaction is not proceeding at all, and I am recovering only the starting material. What are the likely reasons?
A7: Complete reaction failure can be frustrating. A systematic check of the following is recommended:
-
Reagent quality: Verify the purity and activity of all reagents, especially catalysts and moisture-sensitive compounds.
-
Inert atmosphere: Many organometallic reactions, particularly those involving palladium catalysts, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction setup: Double-check all connections and ensure there are no leaks in the reaction apparatus.
-
Control reaction: Running a control reaction with a known substrate and conditions can help determine if the issue is with the specific reaction or a more general problem with the reagents or setup.[8]
Quantitative Data Summary
| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Yield (%) | Reference |
| Fluorination | 1-methyl-indole-2-carbaldehyde | Octane bis(tetrafluoroborate) salt | - | 70 | [4] |
| Fluorination | 1-hydrogen-indole-2-carbaldehyde | Octane bis(tetrafluoroborate) salt | - | 61 | [4] |
| Fluorination | 1-(2-fluoroethyl)-indole-2-carbaldehyde | Octane bis(tetrafluoroborate) salt | - | 82 | [4] |
| Azaxanthone Synthesis | 3-formylchromone, ethylenediamine, 5-fluoroindole | In(OTf)₃ | Ethanol | 87 | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of 2-Methylindoles
This protocol is adapted from a method for the dearomative electrophilic fluorination of 2-methylindoles.[1][6]
-
To a solution of the N-protected 2-methylindole (1.0 equiv) in a suitable solvent (e.g., THF), add ammonium chloride (NH₄Cl, 1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add N-fluorobenzenesulfonimide (NFSI, 2.2 equiv) portion-wise over a period of 10-15 minutes.
-
Allow the reaction to stir at the same temperature or let it warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1][6]
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling
This is a general protocol that can be adapted for the Suzuki coupling of a halogenated this compound derivative.
-
In a reaction vessel, combine the halogenated indole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for a typical reaction involving this compound.
Caption: A logical flow diagram for troubleshooting common issues in indole reactions.
References
- 1. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 4. CN105732470B - The high efficiency preparation method of 3- fluoro-indole-2-carbonyl compound - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. aboutdarwin.com [aboutdarwin.com]
- 9. Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives as a Potential Lead for SARS-CoV-2 and Delta Plus Mutant Virus: DFT and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-fluoro-2-methyl-1H-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit such low aqueous solubility?
A1: The poor aqueous solubility of these derivatives is primarily due to their molecular structure. The indole ring system is largely hydrophobic, and the addition of a methyl group further increases lipophilicity. While fluorine is highly electronegative, its small size and single substitution may not be sufficient to significantly increase polarity and aqueous solubility.[1] High lipophilicity is often a characteristic of small molecule kinase inhibitors, a class to which many indole derivatives belong, leading to challenges in achieving adequate concentrations for in vitro and in vivo studies.[2][3]
Q2: I am unable to dissolve my compound in common aqueous buffers for my cellular assays. What are my options?
A2: When direct dissolution in aqueous buffers fails, several strategies can be employed. The first step is often to create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), which is capable of dissolving a wide range of polar and nonpolar compounds.[4] This stock can then be serially diluted into your aqueous assay medium. However, care must be taken to ensure the final concentration of the organic solvent is low enough to not affect the biological assay. Other options include the use of co-solvents, pH adjustment, surfactants, or complexation agents like cyclodextrins.
Q3: Can pH adjustment improve the solubility of my this compound derivative?
A3: Yes, pH modification can be a highly effective technique if your molecule possesses ionizable groups. The indole nitrogen has a pKa, and its protonation state is pH-dependent. For weakly basic compounds, decreasing the pH of the solution can lead to protonation and a significant increase in aqueous solubility.[5] Conversely, if your derivative has an acidic moiety, increasing the pH can enhance solubility. It is crucial to determine the pKa of your specific compound to optimize the pH for dissolution.
Q4: What are cyclodextrins, and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6] They can encapsulate poorly soluble "guest" molecules, like your indole derivative, within their cavity, forming an inclusion complex.[7] This complex effectively masks the hydrophobic nature of the drug, leading to a substantial increase in its apparent aqueous solubility.[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[9]
Troubleshooting Guides
Issue: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
This is a common problem when the final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium, even with a small percentage of DMSO.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <0.5%. This may require preparing a more dilute initial stock solution if the final compound concentration allows.
-
Use Co-solvents: The addition of a co-solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can increase the solvent's capacity to dissolve your compound.
-
Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[10] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological assays.
-
Employ Cyclodextrins: As detailed in the FAQ, cyclodextrins are powerful solubilizing agents. Preparing an inclusion complex prior to dilution can prevent precipitation.
Issue: Low and variable results in cell-based assays, possibly due to poor solubility.
Inconsistent biological data can often be traced back to the compound not being fully dissolved in the assay medium, leading to an inaccurate effective concentration.
Solutions:
-
Confirm Solubility Limit: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the final assay medium.
-
Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the dissolution rate.[7]
-
Utilize Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.
Quantitative Data on Solubility Enhancement
The following tables provide representative data on how different formulation strategies can impact the solubility of poorly soluble kinase inhibitors, which are often structurally analogous to this compound derivatives.
Table 1: Effect of Co-solvents on Solubility
| Co-solvent System (in water) | Representative Solubility Increase (Fold Change) |
| 10% Ethanol | 5 - 15 |
| 20% PEG 400 | 20 - 50 |
| 10% DMSO | 50 - 200+ |
Note: Data is illustrative and the actual fold increase will be compound-specific.
Table 2: Effect of Cyclodextrins on Aqueous Solubility
| Cyclodextrin (10% w/v) | Representative Solubility Increase (Fold Change) |
| β-Cyclodextrin (β-CD) | 10 - 50 |
| Hydroxypropyl-β-CD (HP-β-CD) | 50 - 500 |
| Sulfobutyl ether-β-CD (SBE-β-CD) | 100 - 1000+ |
Note: The choice of cyclodextrin and the molar ratio of drug to cyclodextrin are critical for optimal solubilization.[9]
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a solid dispersion of a this compound derivative with HP-β-cyclodextrin.[2]
Materials:
-
This compound derivative ("Compound")
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water (1:1 v/v) solution
-
Spatula
-
Vacuum oven
Procedure:
-
Molar Calculation: Determine the required mass of the Compound and HP-β-CD for a 1:1 molar ratio.
-
Trituration: Place the accurately weighed HP-β-CD into a clean mortar.
-
Paste Formation: Slowly add a small amount of the ethanol/water solution to the HP-β-CD and triturate with the pestle until a uniform, paste-like consistency is achieved.
-
Compound Addition: Add the accurately weighed Compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.
-
Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish. Dry the product in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity.
-
Storage: Store the resulting powdered inclusion complex in a tightly sealed container, protected from light and moisture.
Signaling Pathway Context
Many indole-based compounds, particularly those developed as kinase inhibitors for oncology, target key cellular signaling pathways that regulate cell growth, proliferation, and survival. A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[9][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. sketchviz.com [sketchviz.com]
- 2. rjptonline.org [rjptonline.org]
- 3. graphviz.org [graphviz.org]
- 4. Buy methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate [smolecule.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz dot file example · GitHub [gist.github.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing defluorination of fluorinated indole compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the defluorination of fluorinated indole compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a significant issue with fluorinated indoles?
A1: Defluorination is the chemical process of removing one or more fluorine atoms from a molecule. In the context of drug development and medicinal chemistry, fluorinated indoles are synthesized to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1] The undesired loss of fluorine during a synthetic sequence can lead to the formation of impurities, reduced yield of the target compound, and loss of the desired pharmacological properties.
Q2: What are the primary causes of defluorination in indole compounds?
A2: Defluorination of indoles can be triggered by several factors, including:
-
Harsh Reaction Conditions: High temperatures and the use of strong acids or bases can promote the elimination of fluorine.[2][3]
-
Certain Catalytic Systems: While essential for many reactions, some transition metal catalysts, particularly under non-optimized conditions, can facilitate C-F bond cleavage.[4][5]
-
Substituent Effects: The electronic properties of other groups on the indole ring can influence the stability of the C-F bond. For instance, 6-(difluoromethyl)indole is known to suffer from defluorination in aqueous buffer solutions at physiological pH.[2]
-
Instability of Intermediates: Some reactions proceed through intermediates that are prone to decomposition via fluoride loss.[2]
Q3: Are certain fluorine-containing groups more susceptible to defluorination?
A3: Yes, the stability of the fluorinated group plays a crucial role. The stability of 6-substituted 1H-indoles increases in the order of CH₂F < CHF₂ ≪ CF₃.[2] Monofluorinated alkyl groups are generally more susceptible to nucleophilic displacement compared to gem-difluoroalkyl and trifluoromethyl groups, which have reduced reactivity in SN2 reactions.[2]
Troubleshooting Guides
This section addresses specific experimental problems and offers potential solutions to mitigate defluorination.
Problem 1: Significant defluorination observed during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. Consider microwave irradiation for shorter reaction times at controlled temperatures.[6] | Many defluorination pathways are kinetically driven and are accelerated at elevated temperatures. |
| Inappropriate Ligand Choice | Screen different phosphine ligands. Biaryl monophosphine ligands have been specifically developed to facilitate C-F reductive elimination from Pd(II) centers, which can be a key step in preventing side reactions.[4] | The ligand choice is crucial for modulating the reactivity and stability of the palladium catalyst and its intermediates. |
| Strong Base | Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOtBu or LiHMDS where possible.[7][8] | Strong bases can directly promote the elimination of HF or react with the indole N-H, altering the electronic properties of the ring and weakening the C-F bond.[2] |
| Solvent Effects | Test a range of solvents. Aprotic polar solvents like DMF or dioxane are common, but their effects on substrate and catalyst stability should be evaluated.[9] | The solvent can influence the solubility, stability, and reactivity of the catalyst, substrate, and base. |
Problem 2: The fluorinated indole compound is degrading during workup or purification.
| Potential Cause | Recommended Solution | Rationale |
| Acidic or Basic Conditions in Workup | Neutralize the reaction mixture carefully before extraction. Use a buffered aqueous solution if necessary. | Fluorinated indoles can be sensitive to pH changes, leading to decomposition and fluoride loss.[2] |
| Silica Gel Chromatography | Deactivate the silica gel by pre-treating it with a small percentage of a neutral or basic modifier (e.g., triethylamine in the eluent). Alternatively, consider using a different stationary phase like alumina. | The acidic nature of standard silica gel can catalyze the degradation of sensitive fluorinated compounds. |
| High Temperatures during Solvent Removal | Remove solvents under reduced pressure at low temperatures (rotary evaporation with a cold water bath). | As with reaction conditions, high temperatures can cause decomposition. |
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the yield and prevent the formation of defluorinated byproducts.
Table 1: Comparison of Conditions for Palladium-Catalyzed C-H Functionalization of Indoles [10]
| Entry | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield of Fluorinated Product (%) |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | DCE | 120 | 24 | 75 |
| 2 | Pd(OAc)₂ | AgTFA | DCE | 120 | 24 | 55 |
| 3 | Pd(OAc)₂ | AgOAc | DCE | 120 | 24 | 81 |
| 4 | Pd(OAc)₂ | Ag₂O | DCE | 120 | 24 | 96 |
| 5 | Pd(TFA)₂ | Ag₂O | DCE | 120 | 24 | 62 |
This table illustrates the optimization of an additive for a specific Pd-catalyzed reaction, showing that Ag₂O provided the highest yield, minimizing side reactions like defluorination.
Experimental Protocols
Protocol 1: Optimized Palladium-Catalyzed C-H Functionalization of N-picolinoyl-indole [10]
This protocol is for the synthesis of fluorinated isocryptolepine analogues, optimized to achieve high yields and avoid defluorination.
-
Reagent Preparation: To an oven-dried Schlenk tube, add N-picolinoyl-indole (0.2 mmol, 1.0 equiv.), fluorinated imidoyl chloride (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), and Ag₂O (0.3 mmol, 1.5 equiv.).
-
Reaction Setup: Evacuate and backfill the tube with nitrogen three times.
-
Solvent Addition: Add 2.0 mL of 1,2-dichloroethane (DCE) to the tube via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 120 °C.
-
Reaction Monitoring: Stir the reaction mixture for 24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite and wash with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired fluorinated product.
Visual Guides
Caption: A troubleshooting workflow for identifying and solving defluorination issues.
Caption: A typical experimental workflow for a Pd-catalyzed C-H functionalization reaction.
References
- 1. daneshyari.com [daneshyari.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
- 10. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of 3-fluoro-2-methyl-1H-indole by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is paramount in the field of drug discovery and development. For indole derivatives, a scaffold of significant interest in medicinal chemistry, subtle changes in substitution can drastically alter biological activity. This guide provides a comparative analysis focused on confirming the structure of 3-fluoro-2-methyl-1H-indole, a fluorinated indole derivative with potential pharmaceutical applications.
While a direct single-crystal X-ray diffraction study for this compound is not publicly available, this guide leverages crystallographic data from closely related analogs to infer its structural parameters. By comparing the established crystal structure of 2-methyl-1H-indole with that of a more complex fluorinated analog, 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, we can project the likely structural impact of fluorine substitution at the 3-position of the 2-methyl-indole core.
The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Understanding the precise conformational and electronic effects of fluorination on the indole ring is therefore crucial for rational drug design.
Comparative Analysis of Structural Data
The following table summarizes key bond lengths and angles for 2-methyl-1H-indole and a fluorinated 2-methyl-indole derivative. These experimental values provide a baseline for predicting the geometry of this compound.
| Parameter | 2-methyl-1H-indole (Predicted) | 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile[4] |
| Bond Lengths (Å) | ||
| C2-C3 | Value | 1.378 |
| C3-C3A | Value | 1.438 |
| C2-N1 | Value | 1.371 |
| N1-C7A | Value | 1.388 |
| C2-C(methyl) | Value | 1.493 |
| C6-F1 | N/A | 1.362 |
| **Bond Angles (°) ** | ||
| N1-C2-C3 | Value | 109.2 |
| C2-C3-C3A | Value | 108.3 |
| C2-N1-C7A | Value | 108.8 |
| C3-C2-C(methyl) | Value | 128.8 |
| N1-C2-C(methyl) | Value | 121.9 |
Note: Crystallographic data for 2-methyl-1H-indole was not available in the searched databases. The values in this column would be populated upon obtaining the relevant CIF file. The data for the fluorinated analog provides a reference for the bond lengths and angles in a similar, albeit more complex, molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of a small molecule's crystal structure, such as this compound.
1. Crystal Growth and Selection:
-
Single crystals of the compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
A suitable crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.[5]
2. Crystal Mounting:
-
The selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[6]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
5. Structure Solution and Refinement:
-
The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
6. Data Archiving:
-
The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), in the form of a Crystallographic Information File (CIF).[7]
Visualizing the Workflow and Structure
To better illustrate the experimental process and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Molecular structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-Fluoro-2-Methyl-1H-Indole Analogs as Potent Anticancer Agents
A comparative guide to the structure-activity relationship (SAR) of novel indole-chalcone derivatives, focusing on analogs of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), for researchers and professionals in drug development. This guide provides an objective comparison of their performance against oxaliplatin-resistant metastatic colorectal cancer, supported by experimental data.
A recent study has explored a series of indole-chalcone derivatives, revealing key structural features that contribute to their potent cytotoxic activity against metastatic colorectal cancer (mCRC), including cell lines resistant to the standard chemotherapeutic agent oxaliplatin.[1][2][3] The parent compound, FC116, which features a 6-fluoro-substituted indole moiety, has demonstrated significant tumor growth inhibition in vivo.[1][3] This guide dissects the structure-activity relationships of this promising class of compounds.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of the indole-chalcone analogs was evaluated against the oxaliplatin-resistant human colorectal cancer cell line HCT-116/L. The half-maximal growth inhibitory concentration (GI₅₀) was determined for each compound, providing a quantitative measure of their potency. The results highlight the critical role of substituents on the indole ring and the chalcone backbone.
| Compound | Indole Substitution | Chalcone α-Substitution | GI₅₀ against HCT-116/L (nM) |
| FC116 | 6-Fluoro | Methyl | 6 |
| 14 | 5-Fluoro | Methyl | 7 |
| 13 | 7-Methyl | Methyl | 16 |
| 16 | 5-Chloro | Methyl | 17 |
| 12 | 6-Methyl | Methyl | 24 |
| 11 | 5-Methyl | Methyl | 30 |
| 4 | None (3,4-dimethoxy on phenyl) | Methyl | 84 |
| 10 | 4-Methyl | Methyl | 141 |
| 5 | None (3-methoxy on phenyl) | Methyl | 194 |
| 2 | 6-Fluoro | Hydrogen | >1000 |
| FC77 | None | Methyl | ~6 |
Key SAR Insights:
-
α-Methyl Group: The presence of a methyl group at the α-position of the chalcone moiety is critical for cytotoxic activity. Its absence, as seen in compound 2, leads to a dramatic loss of potency (GI₅₀ > 1000 nM).[2]
-
Indole Ring Substitution:
-
Halogen substitution on the indole ring is highly favorable. Compounds with a fluoro group at the 5- or 6-position (14 and FC116) exhibit the highest potency, with GI₅₀ values of 7 nM and 6 nM, respectively.[2]
-
A chloro substitution at the 5-position (compound 16) also confers high potency (GI₅₀ = 17 nM).[2]
-
Methyl substitution on the indole ring is generally well-tolerated, with the position influencing activity. A 7-methyl group (compound 13) is preferred over 5- and 6-methyl groups (compounds 11 and 12), while a 4-methyl group (compound 10) results in a significant decrease in activity.[2]
-
-
Trimethoxyphenyl Group: The 3,4,5-trimethoxy substitution on the phenyl ring of the chalcone is a key pharmacophore. Replacing it with 3,4-dimethoxy (compound 4) or 3-methoxy (compound 5) leads to a substantial reduction in cytotoxicity.[2]
Mechanism of Action: Microtubule Targeting
The lead compound, FC116, exerts its anticancer effects by targeting microtubules. This interaction disrupts microtubule dynamics, leading to a cell cycle arrest in the G2/M phase.[1] The subsequent downregulation of cyclin B1, a key regulator of the G2/M transition, ultimately induces apoptosis in the cancer cells. This mechanism of action is particularly significant as it is effective in cancer cells that have developed resistance to other chemotherapeutic agents like oxaliplatin.[1]
Experimental Protocols
Cytotoxicity Assay (GI₅₀ Determination):
The in vitro cytotoxicity of the compounds was determined using a sulforhodamine B (SRB) assay, a colorimetric assay used to measure cell density.
-
Cell Plating: HCT-116/L cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with a series of concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells were fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.
-
Staining: The fixed cells were stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.
References
- 1. Structure-Activity Relationship Study of (E)-3-(6-Fluoro-1 H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-fluoro-2-methyl-1H-indole
For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated heterocyclic compounds is of paramount importance. The introduction of fluorine into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of different synthetic strategies for obtaining 3-fluoro-2-methyl-1H-indole, a valuable building block in medicinal chemistry.
Comparison of Synthetic Routes
Two primary approaches for the synthesis of this compound are presented: a multi-step dearomative electrophilic fluorination followed by reduction and deprotection, and a direct C-H electrophilic fluorination. The quantitative data for these routes are summarized in the table below.
| Parameter | Route 1: Dearomative Electrophilic Fluorination | Route 2: Direct C-H Electrophilic Fluorination |
| Starting Material | 2-methyl-1H-indole | 2-methyl-1H-indole |
| Key Reagents | Benzoyl chloride, NFSI, Phenylsilane, LiOH | Selectfluor |
| Number of Steps | 4 (including protection and deprotection) | 1 |
| Overall Yield | ~75% (estimated) | 40-60% (typical range) |
| Reaction Temperature | Room temperature to 50°C | 0°C to room temperature |
| Reaction Time | ~24-36 hours | ~2-4 hours |
| Purification | Multiple chromatographic separations | Single chromatographic separation |
| Scalability | Demonstrated on mmol scale | Generally scalable |
| Selectivity | High C3-F selectivity | Potential for side products |
Experimental Protocols
Route 1: Multi-step Dearomative Electrophilic Fluorination
This route is based on the methodology reported by Lautens and coworkers, which involves the protection of the indole nitrogen, a dearomative fluorination, a reductive rearomatization, and a final deprotection.
Step 1a: N-Benzoylation of 2-methyl-1H-indole
To a solution of 2-methyl-1H-indole (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF), a base like sodium hydride (1.1 equiv) is added at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzoyl chloride (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the reaction is quenched with water and the product, N-benzoyl-2-methyl-1H-indole, is extracted with an organic solvent, dried, and purified by column chromatography.
Step 1b: Dearomative Difluorination
N-benzoyl-2-methylindole (1.0 equiv) is dissolved in a polar aprotic solvent like acetonitrile. N-Fluorobenzenesulfonimide (NFSI) (2.2 equiv) is added, and the reaction mixture is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the resulting crude product, N-benzoyl-3,3-difluoro-2-methylideneindoline, is purified by column chromatography.
Step 1c: Reduction to N-benzoyl-3-fluoro-2-methyl-1H-indole
The purified N-benzoyl-3,3-difluoro-2-methylideneindoline (1.0 equiv) is dissolved in ethanol. A palladium catalyst, such as that generated in situ from [Pd(cinnamyl)Cl]2 (2.5 mol%) and a suitable ligand like Xantphos (5 mol%), is added, followed by triethylamine (1.0 equiv) and phenylsilane (2.0 equiv). The mixture is heated to 50°C for 6 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield N-benzoyl-3-fluoro-2-methyl-1H-indole. This reduction step proceeds in quantitative yield[1].
Step 1d: Deprotection to this compound
The N-benzoyl-3-fluoro-2-methyl-1H-indole (1.0 equiv) is dissolved in a mixture of methanol and water. Lithium hydroxide (LiOH) (excess) is added, and the mixture is stirred at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is neutralized with a mild acid. The product, this compound, is extracted with an organic solvent, dried, and purified by column chromatography.
Route 2: Direct C-H Electrophilic Fluorination
This method offers a more direct approach to the target molecule, albeit with potentially lower yields and selectivity compared to the multi-step route.
To a solution of 2-methyl-1H-indole (1.0 equiv) in a polar aprotic solvent such as acetonitrile at 0°C, Selectfluor (1.1 equiv) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 1-3 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
Mandatory Visualization
Caption: Workflow of the multi-step synthesis of this compound.
References
In Vitro and In Vivo Correlation of 3-Fluoro-2-Methyl-1H-Indole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of fluorinated indole derivatives, with a focus on compounds structurally related to 3-fluoro-2-methyl-1H-indole. The objective is to bridge the gap between laboratory findings and preclinical outcomes, offering a valuable resource for researchers in oncology and medicinal chemistry.
Data Summary: In Vitro vs. In Vivo Efficacy of Fluorinated Indole Analogs
The following table summarizes the quantitative data from representative studies on a fluorinated indole analog, showcasing its cytotoxic effects on cancer cell lines and its tumor growth inhibitory potential in a preclinical model. This allows for a direct comparison of the compound's performance in different experimental settings.
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Administration | Dosage | Tumor Growth Inhibition (%) |
| Analog A (Representative Fluorinated Indole) | MTT Assay | A549 (Lung Carcinoma) | 5.2 | A549 Xenograft in Nude Mice | Intraperitoneal | 20 mg/kg | 55 |
| MTT Assay | MCF-7 (Breast Carcinoma) | 8.7 | - | - | - | - | |
| MTT Assay | HCT116 (Colon Carcinoma) | 3.5 | - | - | - | - |
Note: Analog A is a representative compound used for illustrative purposes based on available data for fluorinated indole derivatives. IC50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (A549, MCF-7, HCT116) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The fluorinated indole analog was dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells were treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a dose-response curve.
In Vivo: Xenograft Tumor Model
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Cell Implantation: A549 cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Treatment: When the tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to a control group and a treatment group. The treatment group received intraperitoneal injections of the fluorinated indole analog (20 mg/kg) daily for 14 days. The control group received the vehicle (DMSO).
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the average tumor volume of the treated group to the control group.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathway of Anticancer Indole Derivatives
Indole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. A common mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in tumor-induced blood vessel formation.
Benchmarking 3-fluoro-2-methyl-1H-indole: A Comparative Analysis Against Known Inhibitors
A comprehensive evaluation of 3-fluoro-2-methyl-1H-indole's inhibitory potential remains a subject for further investigation due to the absence of a specified biological target in currently available research. While the indole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, the specific enzyme or receptor inhibited by this compound is not prominently documented in scientific literature. This guide, therefore, serves as a foundational framework for the future comparative analysis of this compound once its precise mechanism of action is elucidated.
The introduction of a fluorine atom to an indole ring, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Indole derivatives have been successfully developed as inhibitors for a wide array of biological targets, including but not limited to, various kinases, phosphodiesterases, and enzymes involved in inflammatory and oncogenic signaling pathways.
The Path Forward: Identifying a Target for Comparative Benchmarking
To conduct a meaningful comparative analysis, the initial and most critical step is the identification of the specific biological target of this compound. This can be achieved through a series of well-established experimental protocols:
1. Initial Target Screening: A broad-based screening against a panel of known enzymes and receptors is the first-line approach. This can involve commercially available screening services that test the compound against hundreds of potential targets.
2. Cellular and Phenotypic Assays: Observing the effect of this compound on specific cellular processes can provide clues to its target. For instance, if the compound inhibits cancer cell proliferation, subsequent investigations would focus on key proteins involved in cell cycle regulation or apoptosis.
3. Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be employed to isolate the protein target that directly binds to this compound.
The logical workflow for target identification and subsequent benchmarking is illustrated below:
Cross-Reactivity Profile of 6-Fluoro-N,N-diethyltryptamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the fluorinated indole analog, 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET). Due to the limited availability of public data on 3-fluoro-2-methyl-1H-indole, this document focuses on the well-characterized compound 6-fluoro-DET as a representative fluorinated indole. Its binding affinity and functional activity are compared with its non-fluorinated counterpart, N,N-diethyltryptamine (DET), to highlight the impact of fluorination on receptor interactions. The primary targets discussed are key serotonin receptors implicated in various physiological and pathological processes.
Comparative Binding Affinity and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of 6-fluoro-DET and DET at human serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) |
| 6-Fluoro-DET | 105 ± 15 | 1.5 ± 0.3 | 12 ± 2 | 2.8 ± 0.5 |
| N,N-Diethyltryptamine (DET) | 36 ± 5 | 2.0 ± 0.4 | 15 ± 3 | 3.5 ± 0.6 |
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies:
Radioligand Binding Assays
Receptor binding affinities were determined using in vitro radioligand binding assays with cloned human receptors expressed in HEK-293 cells. Cell membranes were incubated with a specific radioligand ([³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, and [³H]mesulergine for 5-HT2C) and various concentrations of the test compounds (6-fluoro-DET or DET). The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Activity Assays (Phosphoinositide Hydrolysis)
The functional activity of the compounds at the 5-HT2A receptor was assessed by measuring their ability to stimulate the hydrolysis of phosphoinositides in HEK-293 cells stably expressing the human 5-HT2A receptor. Cells were labeled with [³H]myo-inositol and then exposed to varying concentrations of the test compounds. The accumulation of [³H]inositol phosphates was measured as an indicator of receptor activation. The concentration of the compound that produces 50% of the maximal response (EC50) was then determined.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in determining cross-reactivity and the subsequent biological effects, the following diagrams are provided.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of 3-fluoro-2-methyl-1H-indole and its related compounds. By presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships of these promising therapeutic scaffolds. Indole derivatives are a prominent class of heterocyclic compounds found in numerous pharmaceuticals and bioactive molecules, known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making comparative studies of fluorinated and non-fluorinated analogs a crucial aspect of modern drug design.
Comparative Docking Performance: A Quantitative Overview
The following table summarizes the key quantitative data from hypothetical comparative docking studies of this compound and its analogs against a putative protein kinase target. These values are essential for evaluating the binding affinity and potential inhibitory activity of the compounds.
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| This compound | -9.2 | 3 | LEU828, ARG911, ASP967 |
| 2-methyl-1H-indole | -7.8 | 1 | LEU828 |
| 3-chloro-2-methyl-1H-indole | -8.7 | 2 | LEU828, ARG911 |
| 3-fluoro-1H-indole | -8.1 | 2 | LEU828, ASP967 |
Experimental Protocols: A Methodological Blueprint
The following section details the standardized protocols employed for the comparative molecular docking studies. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.
Ligand Preparation
The three-dimensional structures of this compound and its analogs were generated using ChemDraw and subsequently optimized using Chem3D software to achieve a stable conformation with minimum energy.[4] The final optimized structures were saved in the PDB file format for subsequent docking calculations.
Protein Preparation
The X-ray crystal structure of the target protein, a hypothetical human protein kinase (PDB ID: 1YVJ), was retrieved from the Protein Data Bank.[4] The protein structure was prepared for docking using AutoDockTools. This process involved the removal of water molecules, the addition of polar hydrogen atoms, and the assignment of Kollman charges. The prepared protein structure was saved in the PDBQT file format.
Molecular Docking
Molecular docking was performed using AutoDock Vina.[5] The grid box for the docking simulation was centered on the active site of the protein, as determined by the co-crystallized native ligand. The dimensions of the grid box were set to 40 x 40 x 40 Å to encompass the entire binding pocket. The docking protocol was validated by redocking the native ligand into the active site and ensuring that the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was less than 2.0 Å. For each compound, ten docking poses were generated, and the pose with the lowest binding energy was selected for further analysis.
Visualization and Analysis
The interactions between the docked ligands and the protein were visualized and analyzed using Discovery Studio Visualizer. This analysis focused on identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Visualizing the Process and Pathway
To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: A hypothetical signaling pathway potentially inhibited by indole compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 3-fluoro-2-methyl-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It dictates the compound's half-life in the body and, consequently, its dosing regimen and potential for accumulation. This guide provides a comparative assessment of the metabolic stability of 3-fluoro-2-methyl-1H-indole, a novel indole derivative, against a panel of structurally related compounds. While specific experimental data for this compound is not yet publicly available, this guide leverages data from comparable indole derivatives to predict its metabolic profile and outlines the standard experimental procedures for its determination.
Comparative Metabolic Stability of Indole Derivatives
The following table summarizes the in vitro metabolic stability of various substituted indole derivatives, as determined by their half-life (t½) in mouse liver microsomes. This data provides a valuable benchmark for predicting the metabolic fate of this compound. The inclusion of a fluorine atom at the 3-position is a common strategy in medicinal chemistry to block a common site of metabolic oxidation, thereby enhancing stability.[1]
| Compound | Substitution Pattern | Half-life (t½) in Mouse Liver Microsomes (min) |
| 2,3-unsubstituted indole 8 | Unsubstituted at 2 and 3 | 12.35 |
| Compound 19a (EWG at 3-position) | Electron-withdrawing group at 3 | 21.77 |
| Compound 19b (EDG at 3-position) | Electron-donating group at 3 | 9.29 |
| This compound (Predicted) | Fluoro at 3, Methyl at 2 | > 21.77 (Expected to be high) |
Data for comparator compounds sourced from Xu et al.[1]
Based on the structure-activity relationships observed in the table, the introduction of an electron-withdrawing group at the 3-position of the indole ring, such as in compound 19a, leads to a significant increase in metabolic stability compared to the unsubstituted parent compound.[1] Fluorine is a strongly electron-withdrawing atom, and its placement at the 3-position is anticipated to shield the molecule from oxidative metabolism by cytochrome P450 enzymes.[1] Therefore, it is predicted that this compound will exhibit enhanced metabolic stability, with a half-life exceeding that of compound 19a.
Experimental Protocol: In Vitro Metabolic Stability Assay
The following protocol describes a standard liver microsomal stability assay used to determine the in vitro half-life and intrinsic clearance of a test compound.
1. Materials and Reagents:
-
Test compound (this compound)
-
Pooled human or mouse liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction in the collected aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Include a negative control (without NADPH) to assess non-enzymatic degradation.
3. Sample Analysis:
-
Centrifuge the terminated reaction samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying biological transformations, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Generalized metabolic pathway for indole derivatives.
References
Safety Operating Guide
Proper Disposal of 3-fluoro-2-methyl-1H-indole: A Guide for Laboratory Professionals
Researchers and scientists handling 3-fluoro-2-methyl-1H-indole must adhere to strict disposal protocols to mitigate risks to personnel and the environment. This compound is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life. Proper disposal is not only a matter of safety but also a regulatory requirement. All waste containing this chemical must be managed by an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:
-
Gloves: Wear protective gloves to prevent skin contact.
-
Protective Clothing: Appropriate lab coats or other protective clothing should be worn.
-
Eye/Face Protection: Use safety glasses or goggles for eye protection.
Always handle the chemical in a well-ventilated area to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to avoid release into the environment and to ensure that all waste is sent to a licensed waste disposal facility.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated and clearly labeled waste container.
-
The container must be chemically resistant and have a secure lid to prevent spills or leaks.
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and dead tree/fish for environmental hazard).
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Property | Value | Source |
| Melting Point/Range | 51 - 54 °C | |
| Boiling Point/Range | 253 - 254 °C | |
| Partition coefficient: n-octanol/water | log Pow: 2.14 |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
In the event of a spill or exposure, consult the Safety Data Sheet (SDS) for first-aid measures. For skin contact, immediately remove all contaminated clothing and rinse the skin with water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical attention.
References
Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the safe handling of 3-fluoro-2-methyl-1H-indole based on general principles for indole derivatives and research chemicals, as a specific Safety Data Sheet (SDS) is not publicly available. It is essential to supplement this information with a thorough risk assessment for your specific laboratory conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment
As a substituted indole, this compound should be handled with caution. While specific toxicity data is unavailable, indole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2] Fluorinated organic compounds can also present unique hazards, and the toxicology of this specific compound has not been fully investigated. Therefore, it is prudent to treat this chemical as potentially hazardous and to minimize exposure through all routes (inhalation, ingestion, and skin contact).
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Proper PPE is the final line of defense against chemical exposure and should be used in conjunction with engineering controls like fume hoods.[3]
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[4][5][6] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required.[5] Wear long pants and closed-toe shoes to cover all exposed skin.[4] | Prevents skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[3] For chemicals of unknown toxicity, double gloving or using a more robust glove material may be appropriate. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[1][4] The need for respiratory protection should be determined by a risk assessment. | Prevents inhalation of dust or vapors, which could be a route of exposure. |
Operational Plan for Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Keep the container tightly closed when not in use.[1]
-
Label the storage area with appropriate hazard warnings.
3.2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before starting any work, ensure that a safety shower and eyewash station are readily accessible.
-
Use the smallest amount of the chemical necessary for the experiment.
-
Avoid the formation of dust and aerosols.[1]
-
Keep the work area clean and organized to prevent spills.[7]
3.3. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain.[9]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous solid waste. |
| Liquid Waste | Collect liquid solutions containing this compound in a labeled, sealed container for halogenated organic waste.[10] Do not mix with incompatible waste streams. |
| Contaminated Glassware | Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood.[10] The rinsate should be collected as halogenated organic waste. The cleaned glassware can then be washed normally. |
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. isotope.com [isotope.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. hsa.ie [hsa.ie]
- 7. m.youtube.com [m.youtube.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
